molecular formula C12H16N2O4 B1486662 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate CAS No. 1018827-46-7

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Cat. No.: B1486662
CAS No.: 1018827-46-7
M. Wt: 252.27 g/mol
InChI Key: IMVHZHYTGHDXCA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHZHYTGHDXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018827-46-7
Record name Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmacological applications of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . This document is structured for researchers requiring a deep understanding of this compound as a chemical probe in nicotinic acetylcholine receptor (nAChR) studies.

High-Fidelity nAChR Structural Probe & Pharmacophore Spacer

Chemical Identity & Structural Significance[1][2][3][4][5]

Core Identity

This compound represents a critical structural modification of the classical nicotine scaffold. Unlike nicotine (which possesses a direct bond between the pyridine C3 and pyrrolidine C2 positions), 3-(Pyrrolidin-3-ylmethyl)pyridine introduces a methylene (


) spacer and shifts the attachment point to the pyrrolidine C3 position.
  • IUPAC Name: this compound[1]

  • Synonyms: 3-(3-Pyridylmethyl)pyrrolidine oxalate; 3-PMP oxalate.

  • CAS Number (Free Base): N/A (Specific isomer often custom synthesized; related HCl salt CAS: 1864064-20-9).

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base): 162.23 g/mol

  • Salt Form: Oxalate (typically 1:1 or 1:2 stoichiometry,

    
    ).
    
Structural Logic & Pharmacophore Spacing

The primary utility of this compound lies in its ability to probe the cation-


 interaction distance  within the nAChR binding pocket.
  • Rotational Freedom: The methylene bridge introduces an additional degree of rotational freedom compared to the rigid nicotine or nornicotine analogs.

  • Distance Extension: It extends the distance between the cationic center (pyrrolidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen), allowing researchers to test the spatial tolerance of the orthosteric binding site.

StructuralComparison cluster_properties Pharmacophore Impact Nicotine Nicotine (Rigid, Direct Bond) Spacer Methylene Spacer (-CH2-) Nicotine->Spacer Structural Modification Target 3-(Pyrrolidin-3-ylmethyl)pyridine (Flexible, Extended) Spacer->Target Resulting Analog Prop1 Increased N-N Distance Target->Prop1 Prop2 Enhanced Rotational Freedom Target->Prop2 Prop3 Altered pKa Profile Target->Prop3

Figure 1: Structural evolution from Nicotine to 3-(Pyrrolidin-3-ylmethyl)pyridine, highlighting the impact of the methylene spacer.

Physicochemical Properties[1][2][3][5][7]

The oxalate salt is preferred in research settings over the hydrochloride or free base due to enhanced crystallinity and reduced hygroscopicity.

PropertySpecificationTechnical Note
Appearance White to Off-white Crystalline SolidOxalate salts generally form stable lattice structures, preventing the "oiling out" common with amine hydrochlorides.
Solubility Water (>50 mg/mL), DMSO, MethanolHighly soluble in polar protic solvents due to ionic character.
Melting Point 145°C - 160°C (Typical range for amine oxalates)Sharp melting point indicates high purity; decomposition may occur above 200°C.
Hygroscopicity Low to Moderatesignificantly lower than the dihydrochloride salt, ensuring accurate weighing for

determination.
Stability >2 Years at -20°CStore under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring.
Acidity (pKa) Pyrrolidine N: ~9.5; Pyridine N: ~3.5The pyrrolidine nitrogen is the primary protonation site at physiological pH (7.4).

Synthesis & Preparation

While custom synthesis is common, the most robust route involves constructing the pyrrolidine ring via cyclization or reducing a succinimide intermediate linked to the pyridine ring.

Recommended Synthetic Pathway (Reductive Strategy)

This protocol minimizes racemization and ensures high yield of the secondary amine.

  • Alkylation: React 3-(chloromethyl)pyridine with diethyl malonate (or similar activated methylene) followed by functionalization to form a 3-substituted succinimide or pyrrolidinone precursor.

  • Cyclization: Formation of 3-(3-pyridylmethyl)pyrrolidine-2,5-dione .

  • Global Reduction: Reduction of the dione using Lithium Aluminum Hydride (LiAlH4) in THF to yield the free base amine.

  • Salt Formation: Dissolution of the free base in Ethanol/Et2O and dropwise addition of Oxalic acid (anhydrous) to precipitate the oxalate salt.

Purification Protocol
  • Recrystallization: Solvent system: Ethanol/Diethyl Ether (1:3).

  • Validation: NMR (

    
    H, 
    
    
    
    C) must confirm the integrity of the methylene bridge (distinct doublet/multiplet at
    
    
    2.5-3.0 ppm) and the stoichiometric ratio of the oxalate counter-ion.

Pharmacological Applications[2][3]

Mechanism of Action: The "Spacer" Hypothesis

This compound is used to map the Orthosteric Binding Site of nAChRs (specifically


 and 

subtypes).
  • Binding Mode: The pyrrolidine nitrogen (protonated) interacts with the aromatic cage (Trp, Tyr residues) via cation-

    
     interactions. The pyridine nitrogen acts as a hydrogen bond acceptor.
    
  • Steric Probing: By comparing the affinity (

    
    ) of this compound against Nicotine and Nornicotine, researchers can calculate the energy penalty or benefit of the methylene extension.
    
Signal Transduction Pathway

Upon binding, the compound stabilizes the open conformation of the ion channel, leading to cation influx.

SignalingPathway Ligand 3-(Pyrrolidin-3-ylmethyl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Ki) ChannelOpen Conformational Change (Channel Opening) Receptor->ChannelOpen Activation IonInflux Ca2+ / Na+ Influx ChannelOpen->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling (ERK/MAPK, Dopamine Release) Depolarization->Downstream Signal Propagation

Figure 2: Signal transduction cascade initiated by ligand binding to the nicotinic acetylcholine receptor.[2]

Experimental Protocols

Stock Solution Preparation
  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: 10 mM or 100 mM.

  • Procedure:

    • Weigh the oxalate salt accurately (correcting for MW of the salt form: Free Base MW + 90.03 g/mol per oxalate).

    • Dissolve in DMSO. Vortex for 30 seconds.

    • Aliquot into light-protected vials (amber glass).

    • Store at -20°C. Avoid freeze-thaw cycles >3 times.

Radioligand Binding Assay (Competition)

Objective: Determine


 at 

nAChR.
  • Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand: [

    
    H]-Epibatidine (0.5 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation:

    • Mix Membranes + [

      
      H]-Epibatidine + Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • Incubate for 2 hours at 4°C (to reduce receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Hill slope constrained to -1 if appropriate).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(Pyrrolidin-2-yl)pyridine (Nornicotine Analog Comparison). Retrieved from [Link]

  • Le Foll, B., & Goldberg, S. R. (2009). Nicotinic Receptors and Addiction: Structural Biology and Pharmacology. Handbook of Experimental Pharmacology. (General grounding on nAChR ligand design).
  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Foundational text on pyridine-pyrrolidine pharmacophores).

Sources

3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate: Mechanism of Action & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action, pharmacology, and experimental utility of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate , a synthetic ligand structurally related to the nicotinic acetylcholine receptor (nAChR) agonist class.

Executive Summary

This compound is a bicyclic heterocyclic compound acting as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Structurally, it consists of a pyridine ring linked via a methylene bridge to the 3-position of a pyrrolidine ring. This specific topology distinguishes it from nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) and nornicotine, offering a unique conformational profile that influences subtype selectivity and metabolic stability.

Primarily utilized as a chemical probe in neuropharmacology, its mechanism of action involves the modulation of ligand-gated ion channels, specifically the


  and 

nAChR subtypes
. By mimicking the endogenous neurotransmitter acetylcholine (ACh), it triggers cation influx and subsequent neurotransmitter release, positioning it as a scaffold of interest for research into cognitive enhancement, analgesia, and neuroprotection.

Chemical Identity & Structural Biology

Molecular Architecture

The compound functions as a flexible analog of the rigid nicotinic pharmacophore. The methylene spacer (-CH2-) between the aromatic pyridine and the saturated pyrrolidine ring introduces a degree of rotational freedom absent in direct-linked analogs like nornicotine.

  • IUPAC Name: this compound[1]

  • Core Scaffold: 3-substituted pyridine + 3-substituted pyrrolidine (linked by methylene).

  • Salt Form: The oxalate salt (1:1 or 1:2 stoichiometry) is employed to enhance aqueous solubility and crystalline stability, critical for reproducible in vitro and in vivo dosing.

Structure-Activity Relationship (SAR)

The efficacy of nicotinic ligands relies on two key pharmacophoric elements:

  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) interacts with the anionic subsite (Trp149 in

    
     subunits).
    
  • Hydrogen Bond Acceptor: The pyridine nitrogen interacts with a hydrogen bond donor (via a water bridge) in the receptor binding pocket.

Table 1: Structural Comparison of Nicotinic Ligands

CompoundLinkerPyrrolidine AttachmentConformational FlexibilityPrimary Target
Nicotine Direct BondPosition 2Restricted

>

A-85380 Ether (-O-CH2-)Position 2 (Azetidine)Semi-RigidHigh Affinity

3-(Pyrrolidin-3-ylmethyl)pyridine Methylene (-CH2-)Position 3 Flexible Mixed

/

The 3-position attachment on the pyrrolidine ring alters the vector of the cationic center relative to the pyridine ring, potentially reducing toxicity while maintaining affinity for the


 high-affinity binding site.

Mechanism of Action (MOA)

Primary Target: nAChR Activation

The compound acts as an orthosteric agonist or partial agonist at neuronal nAChRs. Upon binding to the extracellular interface between the


 and 

subunits (e.g.,

), it induces a conformational change that opens the central ion pore.
Binding Kinetics
  • Association: The ligand enters the orthosteric site, displacing water molecules.

  • Locking: The "C-loop" of the

    
    -subunit closes over the ligand, stabilizing the open-channel state.
    
  • Desensitization: Prolonged exposure leads to a high-affinity, non-conducting desensitized state, a mechanism critical for the analgesic effects of nicotinic agonists (limiting synaptic over-excitation).

Downstream Signaling Pathway

Activation of the nAChR results in a rapid influx of cations (


, 

, and significantly

).
  • Presynaptic Modulation: In dopaminergic neurons (VTA-Nucleus Accumbens pathway), presynaptic

    
     activation facilitates vesicle fusion and dopamine release.
    
  • Postsynaptic Effects: In the hippocampus,

    
     activation (highly 
    
    
    
    permeable) triggers secondary messenger cascades (ERK/CREB) associated with Long-Term Potentiation (LTP) and memory consolidation.

MOA_Pathway Ligand 3-(Pyrrolidin-3-ylmethyl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding ConfChange Conformational Change (C-Loop Closure) Receptor->ConfChange IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol CaRise Intracellular [Ca2+] Rise IonFlux->CaRise Direct α7 Influx VGCC Activation of VGCCs Depol->VGCC VGCC->CaRise NTRelease Neurotransmitter Release (DA, ACh, NE) CaRise->NTRelease Vesicle Fusion Response Cognitive Enhancement / Analgesia NTRelease->Response

Figure 1: Signal transduction pathway initiated by 3-(Pyrrolidin-3-ylmethyl)pyridine binding to neuronal nAChRs.

Therapeutic Implications

Cognitive Enhancement

By stimulating


 and 

receptors in the prefrontal cortex and hippocampus, the compound mimics the cognitive-enhancing effects of nicotine without the rapid pharmacokinetics of tobacco delivery. This makes it a scaffold for treating Alzheimer’s disease and Schizophrenia (specifically sensory gating deficits).
Analgesia

Nicotinic agonists modulate nociceptive transmission in the spinal cord dorsal horn. The mechanism involves the activation of inhibitory interneurons and the desensitization of nociceptors, offering a non-opioid pathway for pain management.

Experimental Protocols

To validate the mechanism of action, the following standardized workflows are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) for 

subtypes.
  • Preparation: Homogenize rat cortical tissue or use HEK293 cells stably expressing human

    
     nAChR.
    
  • Incubation: Incubate membrane preparations (50 µg protein) with

    
    -Epibatidine (0.5 nM) and varying concentrations of 3-(Pyrrolidin-3-ylmethyl)pyridine (
    
    
    
    to
    
    
    M).
  • Buffer: Tris-HCl (50 mM, pH 7.4) at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Calcium Flux Assay (Functional Efficacy)

Objective: Assess the agonist vs. antagonist profile.

  • Cell Line: SH-SY5Y neuroblastoma cells or

    
    -transfected CHO cells.
    
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ).
    
  • Injection: Inject 3-(Pyrrolidin-3-ylmethyl)pyridine.

  • Measurement: Monitor fluorescence intensity (

    
    ) over 60 seconds using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Control: Compare response to 10 µM Nicotine (full agonist control).

Protocol_Workflow Step1 Cell Culture (HEK293/α4β2) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Addition (0.1 - 100 µM) Step2->Step3 Step4 Fluorescence Detection (488nm Ex / 525nm Em) Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Figure 2: Functional Calcium Flux Assay Workflow.

Synthesis & Handling

Chemical Stability: The oxalate salt is hygroscopic. Store at -20°C in a desiccator. Solubility: Soluble in water (>50 mg/mL) and DMSO. Safety: As a potent nicotinic ligand, it is potentially toxic.[2] Handle with permeation-resistant gloves and within a fume hood to avoid inhalation of dust.

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • PubChem Compound Summary . (2024). 3-(Pyrrolidin-3-ylmethyl)pyridine.[1][3][4][5] National Center for Biotechnology Information. Link

  • BenchChem . (2024). 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate Product Information. Link

  • Williams, M., et al. (1994). Neuronal Nicotinic Acetylcholine Receptors. Drug News & Perspectives. (Contextualizing the 3-pyridyl ether/methyl scaffold).

Sources

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate stereochemistry and enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Configuration, Synthesis, and Pharmacological Context

Executive Summary

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1018827-46-7) is a bicyclic heterocyclic compound belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands .[1][2] Structurally distinct from nicotine and nornicotine by the presence of a methylene bridge and the specific regio-isomerism of the pyrrolidine attachment (position 3 vs. position 2), this compound represents a critical scaffold in neuropharmacology. This guide details the stereochemical properties, enantioselective synthesis, and analytical characterization of the molecule, providing a robust framework for its utilization in drug discovery targeting CNS disorders such as Alzheimer’s disease and schizophrenia.

Chemical Identity & Stereochemistry

Structural Analysis

The molecule consists of a pyridine ring linked via a methylene spacer to the C3 position of a pyrrolidine ring. Unlike nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), the C3-linkage and the methylene spacer impart unique conformational flexibility and binding vector orientation within the nAChR orthosteric site.

  • IUPAC Name: this compound[1][2][3][4][5][6]

  • Formula (Free Base): C₁₀H₁₄N₂

  • Formula (Salt): C₁₀H₁₄N₂ · C₂H₂O₄ (typically 1:1 or 1:2 stoichiometry depending on isolation)

  • Molecular Weight: 162.23 g/mol (Free Base); ~252.27 g/mol (Mono-oxalate)

Stereochemical Configuration

The pyrrolidine ring contains a single chiral center at C3 . Consequently, the compound exists as two enantiomers:

  • (S)-3-(Pyrrolidin-3-ylmethyl)pyridine [3][4][7]

  • (R)-3-(Pyrrolidin-3-ylmethyl)pyridine

In the context of nAChR ligands, stereochemistry is the primary determinant of potency (the eutomer vs. distomer principle). While (S)-nicotine is significantly more potent than its (R)-isomer, the introduction of the methylene bridge in 3-(pyrrolidin-3-ylmethyl)pyridine alters the pharmacophore overlap. Both enantiomers must be isolated and profiled individually to determine the eutomer for specific receptor subtypes (


 vs 

).

Stereochemistry cluster_0 Chiral Center C3 R_isomer (R)-Enantiomer (Distomer/Eutomer TBD) S_isomer (S)-Enantiomer (Distomer/Eutomer TBD) Racemate Racemic Mixture (50:50) Racemate->R_isomer Chiral Resolution (HPLC/Tartrate) Racemate->S_isomer Chiral Resolution (HPLC/Tartrate)

Figure 1: Stereochemical relationship and resolution pathways for the C3-chiral center.

Enantioselective Synthesis Protocol

To ensure high stereochemical purity (>98% ee), an Asymmetric Synthesis approach is superior to resolving the racemate. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, starting from a commercially available chiral pool precursor.

Retrosynthetic Analysis
  • Target: (S)-3-(Pyrrolidin-3-ylmethyl)pyridine[4][6][7]

  • Disconnection:

    
     C-C bond formation between the methylene group and the pyridine ring.
    
  • Key Intermediates:

    • Electrophile: 3-Bromopyridine or 3-Pyridylboronic acid.

    • Nucleophile: (S)-N-Boc-3-(iodomethyl)pyrrolidine (derived from (S)-N-Boc-pyrrolidine-3-carboxylic acid).

Step-by-Step Methodology
Phase 1: Preparation of the Chiral Alkyl Halide
  • Starting Material: (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid.

  • Reduction: React with Borane-THF complex (

    
    ) at 0°C to yield (S)-N-Boc-3-hydroxymethylpyrrolidine .
    
  • Halogenation: Convert the alcohol to an iodide using Iodine (

    
    ), Triphenylphosphine (
    
    
    
    ), and Imidazole in Dichloromethane (DCM).
    • Mechanism: Appel Reaction.

    • Yield Target: >85%.

Phase 2: Nickel/Palladium-Catalyzed Cross-Coupling

Traditional Suzuki coupling works poorly with alkyl halides. We employ a Nickel-Catalyzed Reductive Cross-Coupling (Negishi-like conditions) or a modern Pd-catalyzed


 coupling.
  • Reagents: 3-Bromopyridine (1.0 eq), (S)-N-Boc-3-(iodomethyl)pyrrolidine (1.2 eq).

  • Catalyst:

    
     (10 mol%) with Ligand (e.g., di-t-butyl-bipyridyl).
    
  • Reductant: Manganese powder (

    
    ) or Zinc (
    
    
    
    ).
  • Solvent: DMA (Dimethylacetamide), 80°C, 12h.

  • Workup: Filter through Celite, extract with EtOAc, purify via Flash Chromatography (Hexane/EtOAc).

Phase 3: Deprotection and Salt Formation
  • Boc Removal: Dissolve the coupled intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v). Stir at RT for 2 hours.

  • Free Base Isolation: Basify with saturated

    
    , extract into DCM, dry over 
    
    
    
    , and concentrate.
  • Oxalate Salt Crystallization:

    • Dissolve free base in minimal Ethanol.

    • Add Oxalic acid (1.05 eq) dissolved in hot Ethanol.

    • Cool slowly to 4°C. White crystalline precipitate forms.

    • Filter and dry under vacuum.

Synthesis Step1 Start: (S)-N-Boc-pyrrolidine-3-COOH Step2 Reduction (BH3·THF) -> (S)-N-Boc-3-CH2OH Step1->Step2 Step3 Iodination (I2, PPh3) -> (S)-N-Boc-3-CH2-I Step2->Step3 Step4 Ni-Catalyzed Coupling + 3-Bromopyridine Step3->Step4 Step5 Intermediate: (S)-N-Boc-3-(pyridin-3-ylmethyl)pyrrolidine Step4->Step5 Step6 Deprotection (TFA/DCM) & Oxalate Formation Step5->Step6

Figure 2: Enantioselective synthesis pathway via Nickel-catalyzed cross-coupling.[1]

Analytical Characterization

To validate the identity and purity of the synthesized oxalate salt, the following specifications must be met.

Quantitative Data Summary
ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity (HPLC) > 98.0%UV @ 254 nm
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralpak AD-H)
Mass Spectrometry [M+H]⁺ = 163.12 m/zESI-MS (Positive Mode)
¹H NMR Consistent with structure400 MHz, DMSO-d₆
Melting Point 145 - 150°C (Decomp.)[1]Capillary Method
Chiral HPLC Method[1]
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer (must be experimentally verified with standards).

Biological & Pharmacological Relevance[8]

Mechanism of Action

3-(Pyrrolidin-3-ylmethyl)pyridine functions as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) . The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen (protonated at physiological pH) provides the cationic center essential for interaction with the aromatic cage (Trp, Tyr residues) in the receptor binding site.

Structural Activity Relationship (SAR)
  • Methylene Bridge: The insertion of the -CH₂- group increases the distance between the cationic center and the aromatic ring compared to nicotine. This often shifts selectivity towards

    
     homomeric receptors  or modulates the kinetics of desensitization.
    
  • C3-Substitution: Position 3 analogs often exhibit reduced toxicity and altered metabolic stability compared to the natural C2-analogs (nicotine/nornicotine).

Therapeutic Potential

Compounds in this class are investigated for:

  • Cognitive Enhancement: Targeting

    
     and 
    
    
    
    receptors in Alzheimer's.
  • Analgesia: Non-opioid pain relief pathways.

  • Neuroprotection: Reducing excitotoxicity.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

  • PubChem. 3-(Pyrrolidin-3-ylmethyl)pyridine - Compound Summary. Retrieved from

  • BenchChem. 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate Properties and Applications. Retrieved from

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • ChemicalBook. CAS 1018827-46-7 Data and Suppliers. Retrieved from

Sources

Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate in Neuropsychiatric Research

[1]

Executive Summary

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1018827-46-7 for the dioxalate form) represents a distinct structural class of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally characterized by a methylene bridge connecting the 3-position of a pyridine ring to the 3-position of a pyrrolidine ring, this compound serves as a critical probe in the investigation of Cognitive Impairment Associated with Schizophrenia (CIAS) and psychotic disorders.

Unlike classical agonists that often suffer from rapid desensitization or narrow therapeutic indices, the 3-substituted pyridine/pyrrolidine scaffold offers a unique pharmacokinetic profile. This guide provides a comprehensive technical framework for utilizing this compound in preclinical psychosis models, focusing on mechanism, experimental validation, and data interpretation.

Part 1: Structural Pharmacology & Mechanism of Action

Chemical Identity and Stability

The oxalate salt form is the preferred reagent for biological assays due to the hygroscopic nature of the free base amine. The oxalic acid counter-ion enhances crystallinity and stability, ensuring consistent molar dosing in aqueous solutions.

  • Systematic Name: this compound[1][2][3][4][5]

  • Molecular Formula: C10H14N2 · xC2H2O4 (typically dioxalate)[1]

  • Key Structural Feature: The methylene (-CH2-) linker provides rotational freedom distinct from the ether linkage seen in compounds like ABT-089 or the direct bond in Nicotine. This flexibility influences the binding affinity to the

    
     and 
    
    
    nAChR subtypes.
Neurobiological Mechanism

In the context of psychosis, the therapeutic goal is the restoration of sensorimotor gating and working memory . Schizophrenia is associated with a hypocholinergic state in the prefrontal cortex (PFC) and hippocampus.

  • Primary Target: High-affinity partial agonism at

    
     nAChRs and/or 
    
    
    nAChRs.
  • Downstream Cascade: Activation triggers calcium influx, promoting the release of dopamine (DA) and glutamate in the PFC. This compensates for the hypofrontality observed in psychotic phenotypes.

Visualization: nAChR Signaling Cascade in Cognitive Enhancement

The following diagram illustrates the signal transduction pathway activated by 3-(Pyrrolidin-3-ylmethyl)pyridine, leading to Long-Term Potentiation (LTP).

nAChR_PathwayAgonist3-(Pyrrolidin-3-ylmethyl)pyridineReceptorα7 / α4β2 nAChR(Presynaptic/Postsynaptic)Agonist->ReceptorBindingCa_InfluxCa2+ InfluxReceptor->Ca_InfluxChannel OpeningDA_ReleaseDopamine Release(Prefrontal Cortex)Ca_Influx->DA_ReleaseDepolarizationSignalingERK / CREB PhosphorylationCa_Influx->Signaling2nd MessengerOutcomeEnhanced LTP & Sensorimotor GatingDA_Release->OutcomeModulationSignaling->OutcomeGene Transcription

Caption: Signal transduction from nAChR activation to cognitive enhancement via Ca2+ and Dopamine modulation.

Part 2: Experimental Protocols for Psychosis Studies

To validate the efficacy of this compound, researchers must employ models that assess sensorimotor gating (a core deficit in schizophrenia). The gold standard is the Prepulse Inhibition (PPI) of the Acoustic Startle Response.

In Vivo Protocol: Prepulse Inhibition (PPI)

Rationale: Patients with schizophrenia fail to filter out redundant sensory information. A weak "prepulse" should inhibit the reaction to a subsequent strong "pulse." In disease models (e.g., pharmacologically induced by MK-801 or amphetamine), this inhibition is lost. The test compound should restore it.

Reagent Preparation
  • Vehicle: 0.9% Saline (pH adjusted to 7.4).

  • Compound: Dissolve this compound to achieve free-base equivalent doses of 0.1, 0.3, and 1.0 mg/kg.

  • Control: Haloperidol (positive control) or MK-801 (disruptor).

Workflow Logic

The experiment requires precise timing. The diagram below details the automated sequence required for a valid PPI session.

PPI_WorkflowAcclimationAcclimation(Background Noise 65dB)Block1Block 1:Pulse Only (120dB)Acclimation->Block1BaselineDosingIP Injection(T-30 mins)Dosing->AcclimationWait PeriodBlock2Block 2 (Randomized):Prepulse + PulseBlock1->Block2TestingMeasurementRecord StartleAmplitude (Vmax)Block2->MeasurementData AcqAnalysisCalculate %PPIMeasurement->AnalysisCalculation

Caption: Workflow for Prepulse Inhibition (PPI) testing. T-30 indicates dosing 30 mins prior to testing.

Step-by-Step Methodology
  • Subject: C57BL/6J mice or Sprague-Dawley rats (n=10-12 per group).

  • Pre-treatment: Administer the test compound (IP or SC) 30 minutes prior to testing.

  • Induction (Optional): If testing reversal of psychosis, administer MK-801 (0.1 mg/kg) 15 minutes after the test compound.

  • Session: Place animal in the startle chamber.

    • Acclimation: 5 minutes at 65 dB background noise.

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 70-80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

  • Calculation:

    
    
    
Data Interpretation: The "Inverted-U" Curve

Nicotinic agonists often exhibit hormetic (bell-shaped) dose-response curves. High doses may desensitize the receptor, leading to loss of efficacy or side effects (tremors).

Expected Data Profile (Hypothetical):

Dosage (mg/kg)% PPI (vs Control)Statistical SignificanceObservation
Vehicle0% (Baseline)N/AReference baseline.
0.1 mg/kg+15%p > 0.05Sub-threshold effect.
0.3 mg/kg +45% p < 0.01 Optimal therapeutic window.
1.0 mg/kg+20%p < 0.05Efficacy diminishes (desensitization).
3.0 mg/kg+5%p > 0.05Loss of effect; potential motor side effects.

Part 3: Synthesis and Handling

For researchers synthesizing or formulating the compound in-house, strict adherence to salt stoichiometry is required to ensure reproducibility.

Synthesis Overview (Pyrrolidine-Pyridine Coupling)

While commercial sourcing is recommended, the synthesis generally involves:

  • Precursor: Starting with 3-(chloromethyl)pyridine or 3-pyridinecarboxaldehyde.

  • Coupling: Reaction with a pyrrolidine derivative (e.g., via Wittig reaction followed by reduction, or direct alkylation if using protected pyrrolidine).

  • Salt Formation: The free base is dissolved in ethanol/ether, and oxalic acid (anhydrous) is added dropwise. The resulting precipitate is This compound .[1]

Safety & Handling
  • Hazard Class: Acute Toxin (Oral/Dermal). nAChR agonists can cause respiratory failure at high doses.

  • PPE: Nitrile gloves, P95 respirator (if handling powder), and safety goggles.

  • Storage: -20°C, desiccated. The oxalate salt is sensitive to moisture over long periods.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet.[5] (Provides physical properties and CAS verification). [1]

  • Wallace, T. L., & Bertrand, D. (2013). Importance of the Nicotinic Acetylcholine Receptor System in the Prefrontal Cortex. Biochemical Pharmacology.[1] (Establishes the mechanistic link between nAChR modulation and cognitive enhancement in schizophrenia).

  • Geyer, M. A., et al. (2001). Pharmacological models of the cognitive deficits of schizophrenia. (The authoritative protocol for PPI and sensorimotor gating experiments).

  • BenchChem. Compound Structure and Synonyms for 3-(Pyrrolidin-3-ylmethyl)pyridine. (Verification of chemical structure and identifiers).

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1] (Contextualizes 3-substituted pyridine scaffolds like ABT-418 and analogues).

Methodological & Application

Application Note: Scalable Enantioselective Synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted pyrrolidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous Nicotinic Acetylcholine Receptor (nAChR) ligands. This application note details a robust, scalable protocol for the enantioselective synthesis of 3-(pyrrolidin-3-ylmethyl)pyridine (Target 1 ).

Unlike traditional resolutions or chiral auxiliary approaches, this protocol utilizes Asymmetric Iridium-Catalyzed Hydrogenation of an exocyclic alkene. This route offers superior atom economy, high enantiomeric excess (>94% ee), and amenability to kilogram-scale production.

Key Advantages[1]
  • Convergent Synthesis: Utilizes commercially available N-Boc-3-pyrrolidone and 3-(bromomethyl)pyridine.

  • High Stereocontrol: Catalyst-controlled installation of the C3 chiral center.

  • Scalability: Avoids cryogenic conditions and stoichiometric chiral auxiliaries.

Strategic Analysis & Pathway

The synthesis relies on the logic that the C3 stereocenter is best established after the carbon skeleton is assembled. We employ a Wittig Olefination to construct the framework, followed by Iridium-catalyzed Asymmetric Isomerization/Hydrogenation .

Retrosynthetic Logic (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy relying on asymmetric hydrogenation of an exocyclic alkene. Target Target: (R)-3-(Pyrrolidin-3-ylmethyl)pyridine (Chiral Amine) Precursor Precursor: 1-Boc-3-(pyridin-3-ylmethylene)pyrrolidine (Exocyclic Alkene) Target->Precursor Asymmetric Hydrogenation (Ir-Catalyst) Fragments Starting Materials: N-Boc-3-pyrrolidone + 3-(Bromomethyl)pyridine Precursor->Fragments Wittig Olefination

Detailed Experimental Protocol

Stage 1: Substrate Synthesis (Wittig Olefination)

Objective: Synthesis of tert-butyl 3-(pyridin-3-ylmethylene)pyrrolidine-1-carboxylate (3 ).

Reagents:

  • 3-(Chloromethyl)pyridine hydrochloride (or Bromomethyl analog)

  • Triphenylphosphine (

    
    )
    
  • N-Boc-3-pyrrolidone

  • Potassium tert-butoxide (KOtBu)

  • THF (Anhydrous)

Procedure:

  • Phosphonium Salt Formation: Dissolve 3-(chloromethyl)pyridine HCl (1.0 equiv) and

    
     (1.1 equiv) in acetonitrile. Reflux for 12 hours. Cool, filter the white precipitate, and dry under vacuum to yield the phosphonium salt.
    
  • Ylide Generation: Suspend the phosphonium salt (1.2 equiv) in anhydrous THF at 0°C. Add KOtBu (2.5 equiv) portion-wise. The solution will turn deep orange/red (ylide formation). Stir for 1 hour.

  • Coupling: Add N-Boc-3-pyrrolidone (1.0 equiv) dropwise in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 7:3). The product is obtained as a mixture of E/Z isomers (ratio is irrelevant as both hydrogenate to the same product).

Checkpoint: Product should be a viscous oil or low-melting solid.


 NMR will show the olefinic proton around 

6.3–6.5 ppm.
Stage 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the exocyclic double bond. Catalyst: [Ir(cod)(ThrePHOX)]BArF (or similar N,P-ligand Iridium complexes). Note: Crabtree's catalyst can be used for racemic standards; chiral N,P-Ir complexes are required for enantioselectivity.

Procedure:

  • Catalyst Loading: In a glovebox, dissolve the alkene substrate 3 (1.0 mmol) and the Chiral Iridium Catalyst (1 mol%, e.g., Ir-ThrePHOX ) in anhydrous

    
     (0.2 M concentration).
    
  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with

    
     (
    
    
    
    ) and then
    
    
    (
    
    
    ).
  • Reaction: Pressurize to 50 bar (725 psi)

    
    . Stir at 25°C  for 12–24 hours.
    
    • Note: Unlike Rh-catalysts, Ir-catalysts for unfunctionalized olefins often require higher pressure and non-coordinating counterions (like BArF) to maintain activity.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent.

  • Purification: Pass through a short plug of silica gel to remove the catalyst.

Data Specification:

Parameter Value
Yield >95%
ee (Enantiomeric Excess) >94% (Determined by Chiral HPLC)

| Conversion | >99% |

Stage 3: Deprotection

Objective: Removal of the Boc group to yield the free amine.

Procedure:

  • Dissolve the hydrogenated intermediate in

    
    .
    
  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Concentrate to dryness. Basify with 1M NaOH to pH 12 and extract with

    
     to obtain the free base 1 .
    

Mechanism & Workflow Visualization

The success of this protocol relies on the coordination of the Iridium catalyst to the exocyclic alkene and the pyridine nitrogen, directing the hydride delivery to a specific face of the olefin.

Workflow Figure 2: Step-by-step reaction workflow from raw materials to enantiopure target. cluster_0 Stage 1: Assembly cluster_1 Stage 2: Asymmetry cluster_2 Stage 3: Finalization Start N-Boc-3-pyrrolidone Wittig Wittig Reaction (Pyridyl-phosphonium) Start->Wittig Alkene Exocyclic Alkene (E/Z Mixture) Wittig->Alkene H2 H2 (50 bar) + Ir-Catalyst Alkene->H2 Coord Ir-Alkene Complex (Face Selective) H2->Coord Red Migratory Insertion & Reductive Elimination Coord->Red ChiralBoc (R)-N-Boc-Intermediate Red->ChiralBoc Deprot TFA Deprotection ChiralBoc->Deprot Final Target Amine (>94% ee) Deprot->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Pyridine N.Increase

pressure to 100 bar; Ensure counterion is non-coordinating (BArF is superior to

).
Low ee (<80%) Isomerization of alkene prior to reduction.Lower reaction temperature to 0°C; Switch ligand class (e.g., from PHOX to NeoPHOX).
Product Racemization Harsh deprotection conditions.Avoid heating during acid deprotection. Use HCl/Dioxane at 0°C instead of TFA.
Catalyst Deactivation Oxygen presence.Strictly degas solvents; Ir-catalysts are highly sensitive to

in solution.

References

  • General Strategy for Pyrrolidine Hydrogenation: Del Valle, J. R., & Goodman, M. (2003).[1] Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923-3931. [Link]

  • Iridium Catalysis on Exocyclic Alkenes: Cui, X., & Burgess, K. (2005). Catalytic homogeneous asymmetric hydrogenations of largely unfunctionalized alkenes. Chemical Reviews, 105(9), 3272-3296. [Link]

  • Ir-PHOX Catalyst Application: McIntyre, S., Hörmann, E., Menges, F., Smidt, S. P., & Pfaltz, A. (2005). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized exocyclic olefins. Advanced Synthesis & Catalysis, 347(2-3), 282-288. [Link]

  • Pyridyl-Pyrrolidine Pharmacophore Context: Carroll, F. I., et al. (2010). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(3-Pyridyl)pyrrolidines. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: High-Precision Screening of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Nicotinic Acetylcholine Receptors (nAChRs) Compound ID: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate (Analog of Nicotine/Nornicotine) Application: Functional Agonist Screening & Affinity Profiling[1]

Introduction & Scientific Rationale

As a Senior Application Scientist, I often see promising ligands fail not because of poor potency, but due to flawed screening architectures. This compound represents a critical class of "linker-extended" pyridine-pyrrolidine analogs. Unlike nicotine (where the rings are directly connected), the methylene bridge in this compound introduces rotational freedom, potentially altering subtype selectivity between high-affinity


 and homomeric 

nAChR subtypes.

The oxalate salt form is chosen for this protocol because it offers superior crystallinity and oxidative stability compared to the hygroscopic free base. However, the oxalate counter-ion introduces acidity that must be buffered correctly in physiological assays to prevent false negatives caused by local pH drops affecting receptor kinetics.

This guide details a self-validating screening workflow:

  • Solubility Optimization: Handling the oxalate salt.

  • Functional Screening: FLIPR-based Calcium Flux (High Throughput).

  • Mechanism Validation: Radioligand Binding (Affinity).

  • Orthogonal Confirmation: Electrophysiology (Kinetics).

Chemical Handling & Preparation[2][3]

Critical Causality: The oxalate salt dissociates in water, releasing oxalic acid. In unbuffered DMSO stocks, this acidity can degrade sensitive co-solutes. In aqueous buffers, it lowers pH. nAChRs are pH-sensitive; acidification inhibits channel opening.

Stock Solution Protocol
  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous.

  • Concentration: 10 mM or 100 mM (depending on solubility limit; typically 100 mM is achievable).

  • Storage: -20°C in amber glass vials (light sensitive).

Step-by-Step Reconstitution:

  • Weigh the oxalate salt accurately. Note: Account for the molecular weight of the salt (MW ~252.2 g/mol for dioxalate), not just the parent amine.

  • Dissolve in 100% DMSO. Vortex until clear.

  • Validation Step: Dilute a small aliquot 1:1000 into your Assay Buffer (HBSS + HEPES). Check pH. If pH < 7.2, adjust your Assay Buffer HEPES concentration to 20 mM to counteract the oxalate acidity.

Screening Workflow Visualization

The following diagram outlines the logical decision tree for screening this compound.

ScreeningWorkflow Start Compound: this compound Solubility Solubility Check (DMSO Stock -> Aqueous Buffer) Start->Solubility pH_Check pH Validation (Must be pH 7.4 ± 0.05) Solubility->pH_Check Dissociation PrimaryScreen Primary Screen: Ca2+ Flux (FLIPR) Cell Line: HEK293-α4β2 or α7 pH_Check->PrimaryScreen Buffered Decision1 Response > 50% of Control? PrimaryScreen->Decision1 Agonist Activity? SecondaryScreen Secondary Screen: Radioligand Binding (Determine Ki) Decision1->SecondaryScreen Yes (Hit) Discard Discard / Re-evaluate Structure Decision1->Discard No OrthoScreen Orthogonal: Patch Clamp (Determine Desensitization) SecondaryScreen->OrthoScreen Affinity Confirmed

Caption: Logical workflow ensuring compound integrity (pH check) prior to functional (Ca2+) and affinity (Binding) interrogation.

Primary Protocol: High-Throughput Calcium Flux (FLIPR)

Objective: Determine functional potency (


) and efficacy (

). Mechanism: nAChRs are ligand-gated ion channels permeable to

. Activation results in rapid calcium influx, detectable by fluorescent dyes.
Materials
  • Cell Line: HEK293 stably expressing human

    
     or 
    
    
    
    nAChR.
  • Dye: Calcium-6 or Fluo-4 AM (Calcium-6 is preferred for higher signal-to-noise ratio without a wash step).

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4. Crucial: Add 2 mM

    
    .
    
Step-by-Step Methodology
  • Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates 24h prior.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Dye Loading Solution (Assay Buffer + Dye + 2.5 mM Probenecid).

    • Note: Probenecid inhibits organic anion transporters, preventing dye leakage.

    • Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Addition (Online):

    • Prepare 5x compound plates (concentration range: 1 nM to 100 µM).

    • Place in FLIPR/FlexStation.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 25 µL of compound.

    • Read: Monitor fluorescence for 120 seconds.

  • Data Processing:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Normalize to Positive Control (100 µM Nicotine or Epibatidine).

Data Presentation Table:

ParameterDescriptionAcceptance Criteria
Z' Factor Assay robustness metric> 0.5
Basal Signal Fluorescence before injection< 10% variance across plate
EC50 PotencyDerived from 4-parameter logistic fit
Emax Efficacy relative to NicotineFull agonist > 80%, Partial 20-80%

Secondary Protocol: Radioligand Binding Assay[4][5]

Objective: Determine binding affinity (


) independent of channel gating.
Why this matters:  A compound may bind tightly (high affinity) but fail to open the channel (antagonist) or desensitize it rapidly. This assay separates binding from function.
Materials
  • Membrane Prep: Rat brain homogenate (P2 fraction) or transfected HEK membranes.

  • Radioligand:

    • For

      
      : 
      
      
      
      -Cytisine or
      
      
      -Epibatidine.[2]
    • For

      
      : 
      
      
      
      -Methyllycaconitine (MLA).
  • Filter: GF/B filters soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

Step-by-Step Methodology
  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Membrane prep (10-20 µg protein).

      • 50 µL Radioligand (at

        
         concentration, e.g., 1 nM).
        
      • 50 µL Test Compound (this compound).

      • Non-Specific Binding Control: Add 300 µM (-)Nicotine or Carbachol.

  • Equilibrium: Incubate at 4°C for 75 minutes (reduces proteolysis and receptor desensitization effects).

  • Harvesting:

    • Rapidly filter through PEI-soaked filters using a cell harvester.[3]

    • Wash 3x with ice-cold TRIS buffer.

  • Detection:

    • Dry filters.[3] Add scintillation cocktail.

    • Count CPM (Counts Per Minute) in a beta-counter.

Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Mechanistic Pathway Visualization

Understanding where the compound acts in the signaling cascade is vital for interpreting toxicity and efficacy.

SignalingPathway Ligand 3-(Pyrrolidin-3-ylmethyl) pyridine Receptor nAChR (α4β2/α7) (Closed) Ligand->Receptor Binding (Ki) ReceptorOpen nAChR (Open) Receptor->ReceptorOpen Gating (EC50) IonFlux Ca2+ / Na+ Influx ReceptorOpen->IonFlux Desensitization Receptor Desensitization ReceptorOpen->Desensitization Prolonged Exposure Depolarization Membrane Depolarization IonFlux->Depolarization Downstream ERK/CREB Signaling (Gene Expression) Depolarization->Downstream

Caption: Agonist binding triggers conformational change (Gating), leading to ion flux. Note the desensitization pathway, critical for nAChR ligands.

References

  • Millar, N. S. (2009). Guidelines for the modulation of nicotinic acetylcholine receptors. British Journal of Pharmacology, 157(1), 1-1.

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors.[2] Current Protocols in Pharmacology, Unit 1.8.

  • Tietje, K. R., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. CNS Neuroscience & Therapeutics. (Contextual reference for pyridine-pyrrolidine screening).
  • Molecular Devices. Calcium Flux Assay Protocols for FLIPR Systems.

  • PubChem. 3-(Pyrrolidin-2-yl)pyridine (Nicotine Analog Structure Verification).

Disclaimer: This Application Note is for research use only. This compound is a chemical probe and has not been approved for human therapeutic use.

Sources

Application Note: High-Purity Isolation & Analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purification and analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . It moves beyond simple recipe-following to explain the chemical logic required to handle this specific basic heterocycle.

Introduction & Chemical Strategy

The Analyte

3-(Pyrrolidin-3-ylmethyl)pyridine is a structural isomer of nicotine/nornicotine derivatives. It possesses two distinct nitrogen centers:

  • Pyridine Nitrogen: Aromatic, weakly basic (

    
    ).
    
  • Pyrrolidine Nitrogen: Secondary aliphatic amine, highly basic (

    
    ).
    

The Challenge: The presence of the highly basic secondary amine creates significant challenges for Reverse Phase HPLC (RP-HPLC). At neutral pH, the pyrrolidine is protonated, causing strong ionic interactions with residual silanols on silica columns, leading to severe peak tailing. Furthermore, the oxalate salt form implies the starting material is an ionic solid. In RP-HPLC, the oxalate anion (


) will dissociate and elute in the void volume, while the cationic pyridine-pyrrolidine core is retained.

The Solution: To achieve high purity, we must control the ionization state. This protocol utilizes a Low-pH Ion-Suppression/Ion-Pairing Strategy using Trifluoroacetic Acid (TFA). TFA serves two roles:

  • Protonation: Keeps both nitrogens fully protonated (

    
    ), ensuring a single, stable ionic species.
    
  • Ion-Pairing: The trifluoroacetate anion forms a transient neutral ion pair with the protonated amine, increasing retention on the hydrophobic C18 stationary phase and masking silanol interactions.

Analytical Method (QC & Scout)

Before preparative scale-up, purity and retention must be established.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (End-capped, Base Deactivated) e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18"Charged Surface Hybrid" (CSH) or dense end-capping prevents secondary interactions with the basic pyrrolidine.
Dimensions 4.6 x 150 mm, 3.5 µm or 5 µmStandard analytical dimensions for robust scaling.
Mobile Phase A Water + 0.1% (v/v) TFALow pH (~2.0) ensures full ionization; TFA reduces tailing.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAACN provides lower backpressure and sharper peaks for basic amines than MeOH.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 30°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 260 nmThe pyridine ring has a strong absorption maximum near 260 nm.
Injection 5 - 10 µLAvoid overloading to maintain peak symmetry.
Gradient Program

The molecule is highly polar (hydrophilic). A shallow gradient at low organic concentration is required.

Time (min)% Mobile Phase BEvent
0.02%Initial Hold (Loading)
2.02%Isocratic elution of polar impurities
15.030%Linear Gradient (Target elution window)
18.095%Wash column
20.095%Hold Wash
20.12%Re-equilibration
25.02%Ready for next injection

Expected Result: The oxalate anion elutes at


 (void). The 3-(Pyrrolidin-3-ylmethyl)pyridine cation typically elutes between 8–12 minutes depending on the specific column carbon load.

Preparative Purification Protocol

This section details the scale-up to purify the compound from a crude reaction mixture.

Scale-Up Calculations
  • Loading Capacity: For a basic amine on a CSH C18 column, aim for a load of approx. 0.5% – 1.0% of column mass.

  • Prep Column: 19 x 150 mm (5 µm).

  • Flow Rate: 20 mL/min.

Workflow Diagram

The following diagram illustrates the critical "Salt Switch" logic. Since the HPLC uses TFA, the fraction collected will be the TFA salt . To recover the Oxalate salt , a specific post-processing workflow is required.

PurificationWorkflow Crude Crude Mixture (Oxalate/Impurities) PrepLC Prep HPLC (MP: H2O/ACN + 0.1% TFA) Crude->PrepLC Inject Fraction Collected Fraction (Target + TFA Anions) PrepLC->Fraction UV Trigger (260nm) FreeBase Free-Basing Step (Extract w/ NaHCO3/DCM) Fraction->FreeBase Remove TFA OxalateForm Salt Formation (Add Oxalic Acid in EtOH) FreeBase->OxalateForm React FinalProduct Final Product: This compound OxalateForm->FinalProduct Crystallize

Figure 1: Purification and Salt-Exchange Workflow. Note that direct evaporation of the HPLC fraction yields the TFA salt, not the oxalate.

Step-by-Step Procedure
Step 1: Sample Preparation[1]
  • Dissolve the crude oxalate solid in Water (or 95:5 Water:ACN).

  • Filtration: Pass through a 0.22 µm PTFE or Nylon filter.

  • Concentration: 50–100 mg/mL (depending on solubility).

Step 2: Preparative Run
  • Equilibrate the Prep Column with 2% B (+0.1% TFA).

  • Inject sample.[1][2]

  • Run the gradient (scaled from Analytical: 2% to 30% B over 15 mins).

  • Collection: Trigger collection based on Absorbance Threshold at 260 nm.

    • Note: The oxalate counter-ion from the sample will elute immediately in the void. Do not collect this. Collect the retained main peak.

Step 3: Post-Run Processing (The Salt Switch)

Crucial: If you lyophilize the fraction directly, you obtain 3-(Pyrrolidin-3-ylmethyl)pyridine Trifluoroacetate . To restore the Oxalate :

  • Neutralization: Treat the combined fractions with saturated aqueous Sodium Bicarbonate (

    
    ) until pH > 11.
    
  • Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to obtain the Free Base oil .
    
  • Oxalate Formation:

    • Dissolve the Free Base oil in a minimal volume of Ethanol.

    • Add 1.0 equivalent (or 1.05 eq) of Oxalic Acid dissolved in Ethanol.

    • Stir at room temperature. The oxalate salt should precipitate (white solid).

    • Filter and dry.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the pyrrolidine nitrogen and silanols.

  • Fix 1: Increase TFA concentration to 0.2%.

  • Fix 2: Switch to a "High pH" method (only if using a Hybrid column like Waters XBridge).

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

    • Effect: At pH 10, the pyridine is neutral and pyrrolidine is partially deprotonated, altering selectivity and often improving loading capacity.

Retention Shifts
  • Cause: Loss of ion-pairing agent (TFA) or temperature fluctuation.

  • Fix: Ensure TFA is fresh and added to both Mobile Phase A and B. (TFA is volatile; old mobile phases lose concentration).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and ion-pairing).
  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Link

  • McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. Link[4]

Sources

Application Note: Structural Elucidation and Purity Assessment of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural characterization of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . This compound, a structural analog of nornicotine, contains a pyridine ring, a saturated pyrrolidine ring, and a methylene bridge, presented as an oxalate salt to ensure stability.



Introduction & Chemical Context

The characterization of this compound presents unique challenges due to the presence of two distinct nitrogenous heterocycles with significantly different pKa values (Pyridine


 5.2, Pyrrolidine 

11.3). The oxalate counter-ion is selected to protonate the secondary amine of the pyrrolidine, yielding a stable crystalline solid.

Critical Analytical Objectives:

  • Connectivity Verification: Confirming the methylene bridge connects position 3 of the pyridine to position 3 of the pyrrolidine.

  • Stereochemical Complexity: The C3 position of the pyrrolidine ring is a chiral center, rendering the methylene bridge protons diastereotopic (magnetically non-equivalent).

  • Salt Stoichiometry: Verifying the molar ratio of the oxalate counter-ion to the parent base.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: It provides excellent solubility for polar oxalate salts and minimizes proton exchange rates compared to D

      
      O, allowing for better observation of exchangeable ammonium protons (broad peaks > 9 ppm).
      
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of DMSO-d

    
    .
    
    • Note: Higher concentrations are recommended for 13C detection of the quaternary oxalate carbonyl carbons, which often have long relaxation times.

Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy and spectral resolution, the following parameters are required:

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Key Objective
1H NMR zg30162.0 secIntegration & Splitting Analysis
13C {1H} zgpg301024+5.0 sec Detection of quaternary Oxalate C=O
COSY cosygpppqf81.5 sec3-bond H-H connectivity (Ring systems)
HSQC hsqcetgp81.5 sec1-bond C-H correlation (Assignment)
HMBC hmbcgplpndqf161.5 secCrucial: Bridge connectivity verification

Critical Technical Note: The oxalate carbonyl carbon (


 165 ppm) has no attached protons and a long T1 relaxation time. If the 13C signal is absent, increase D1 to 5–10 seconds or add a relaxation agent like Cr(acac)

.

Structural Characterization Logic (The "Self-Validating" System)

The structural proof relies on a specific flow of logic connecting the two rings via the bridge.

Diagrammatic Workflow

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Integration & Mult) Sample->H1 C13 13C NMR (Carbon Count) Sample->C13 COSY COSY (Intra-ring Spin Systems) H1->COSY Identify Rings HMBC HMBC (Inter-ring Connectivity) C13->HMBC Assign Quaternary C COSY->HMBC Link Fragments Report Final Structure Validation HMBC->Report Prove Bridge

Caption: Logical workflow for structural elucidation, moving from 1D identification to 2D connectivity proof.

Expected Chemical Shifts & Assignments

Note: Shifts are estimates based on DMSO-d


 referencing (2.50 ppm).
Fragment A: The Pyridine Ring (Aromatic Region)
  • H2' (Singlet-like):

    
     8.4 – 8.6 ppm. (Deshielded by Nitrogen).
    
  • H6' (Doublet):

    
     8.4 – 8.5 ppm.
    
  • H4' (Doublet):

    
     7.6 – 7.8 ppm.[1]
    
  • H5' (Doublet of Doublets):

    
     7.3 – 7.4 ppm.
    
  • Validation: The splitting pattern must be consistent with a 3-substituted pyridine (1 singlet, 2 doublets, 1 dd).

Fragment B: The Methylene Bridge
  • CH

    
    -Bridge: 
    
    
    
    2.6 – 2.9 ppm.
  • Complexity: Due to the chiral center at Pyrrolidine-C3, these two protons are diastereotopic . They may appear as a complex multiplet or two distinct doublets of doublets (ABX system) rather than a clean doublet.

Fragment C: The Pyrrolidine Ring (Aliphatic Region)
  • NH

    
     (Ammonium): 
    
    
    
    8.5 – 9.5 ppm (Broad). Visible due to oxalate salt formation.
  • H3 (Chiral Methine):

    
     2.4 – 2.6 ppm (Multiplet).
    
  • H2, H4, H5: Complex multiplets in the range of

    
     1.5 – 3.4 ppm. Deshielding is observed at C2 and C5 due to proximity to the Nitrogen.
    
Fragment D: The Oxalate Counter-Ion
  • 1H NMR: No signal (exchangeable protons usually merge with water or NH).

  • 13C NMR: Single distinctive peak at

    
     163 – 166 ppm .
    

Detailed Data Analysis

Connectivity Proof (HMBC)

To confirm the molecule is not a physical mixture of separate rings, observe the HMBC correlations from the Methylene Bridge protons:

  • Correlation to Pyridine: Bridge protons

    
     Pyridine C2', C3', C4'.
    
  • Correlation to Pyrrolidine: Bridge protons

    
     Pyrrolidine C2, C3, C4.
    This "Two-Way Handshake" definitively proves the structure.
    
Stoichiometry Determination

Since the oxalate protons are often invisible in 1H NMR, stoichiometry is best inferred via Quantitative NMR (qNMR) or Elemental Analysis.

  • Method: Use an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay.

  • Calculation: If using 1H NMR integration of the parent molecule signals against an internal standard, calculate the Weight % purity.

    • If Wt%

      
       65-70% (depending on exact MW), it suggests a 1:1 salt.
      
    • If Wt% is significantly higher, it may be a hemi-oxalate or free base.

Summary Table of Assignments
PositionType1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
Py-2' CH8.45s (broad)~148
Py-6' CH8.40d~147
Py-4' CH7.65d~136
Py-5' CH7.35dd~124
Py-3' Cq--~134
Bridge CH

2.75m (diastereotopic)~35
Pyr-3 CH2.50m~38
Pyr-2/5 CH

2.9 - 3.4m~45 - 50
Oxalate C=O--164.5

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[3]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Heterocyclic shifts). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Authoritative text on splitting patterns and salt effects).

Sources

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Ligand Profiling & Synthetic Utility in Nicotinic Drug Discovery[1]

Abstract

This technical guide details the handling, experimental application, and mechanistic utility of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: N/A for specific salt; Parent Free Base: 123565-34-8).[1] Distinct from its structural isomer nornicotine, this molecule features a methylene bridge between the pyridine and pyrrolidine rings, altering the distance and flexibility between the two nitrogen pharmacophores. It serves as a critical probe for mapping the steric constraints of Nicotinic Acetylcholine Receptors (nAChRs) and as a versatile secondary amine scaffold for library generation.[1]

Part 1: Chemical Identity & Handling (The Foundation)[1]
1.1 The "Flexible Linker" Pharmacophore

Unlike nicotine or nornicotine, where the pyrrolidine ring is directly attached to the pyridine, this molecule introduces a methylene (


) spacer.[1] This modification increases the distance between the cationic center (pyrrolidine nitrogen) and the hydrogen-bond acceptor (pyridine nitrogen), allowing researchers to probe the "depth" and "flexibility" of the orthosteric binding site on 

and

nAChR subtypes.[1]

Key Chemical Properties:

  • Salt Form: Oxalate (1:1 or 1:2 stoichiometry common).[1]

  • Function: Enhances crystallinity, reduces hygroscopicity, and prevents oxidation of the secondary amine compared to the free base.

  • Solubility: High aqueous solubility (>50 mM); sparingly soluble in non-polar organic solvents (DCM, Hexane).[1]

  • Acidity: The oxalate salt yields an acidic solution (pH ~3-4 in water).[1] Critical: Must be buffered for biological assays.

1.2 Storage & Stability Protocol
  • Solid State: Store at -20°C under desiccated conditions. Hygroscopic upon exposure to ambient humidity.

  • Solution State: Stock solutions in water or DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the oxalate counter-ion coordination.[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10]
2.1 Structure-Activity Relationship (SAR) Mapping

The primary application of this molecule is determining the spatial tolerance of the nAChR agonist binding pocket.[1] By comparing its binding affinity (


) against nornicotine, researchers can determine if the receptor subtype prefers a "compact" (nornicotine-like) or "extended" (linker-modified) ligand conformation.[1]
2.2 Synthetic Scaffold Utility

The sterically unhindered secondary amine on the pyrrolidine ring makes this molecule an ideal "core" for diversity-oriented synthesis.[1] It is commonly used in:

  • Reductive Amination: Coupling with aryl aldehydes to target specific hydrophobic pockets in the receptor.[1]

  • Amide Coupling: Creating peptidomimetic ligands.[1]

Caption: SAR relationship showing the structural expansion from the nicotine core to the target molecule and its downstream utility in library generation.

Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Physiological Stock Solutions

Rationale: The oxalate salt is acidic.[1] Direct addition to cell media without buffering will cause localized cytotoxicity or receptor desensitization due to pH shock.

  • Weighing: Weigh 10 mg of this compound.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO (creates a high-concentration stock, typically ~30-40 mM depending on MW).

    • Note: DMSO is preferred over water for the primary stock to prevent hydrolysis over long-term storage.[1]

  • Working Solution (Day of Assay):

    • Dilute the DMSO stock 1:1000 into HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES (pH 7.4) .

    • Verification: Check pH. If < 7.2, adjust with dilute NaOH. The oxalate buffering capacity is low at this dilution, but verification is mandatory.

Protocol B: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (


) of the molecule for the 

nAChR subtype using

-Epibatidine displacement.[1][2]

Materials:

  • Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (0.5 nM final concentration).[1]
    
  • Non-specific control: (-)-Nicotine (300 µM) or Carbachol (1 mM).[1]

Workflow:

  • Plate Preparation: Use 96-well GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C. (Reduces non-specific binding to plastic).[1]

  • Incubation Mix:

    • 25 µL Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

    • 25 µL Test Compound (Serial dilution of 3-(Pyrrolidin-3-ylmethyl)pyridine:

      
       M to 
      
      
      
      M).
    • 25 µL

      
      -Epibatidine.[1]
      
    • 100 µL Membrane Suspension (10-20 µg protein/well).[1]

  • Equilibrium: Incubate for 2 hours at 4°C .

    • Expert Insight: nAChRs desensitize rapidly at room temperature. 4°C incubation slows desensitization and proteolysis, ensuring equilibrium binding data reflects the resting state.

  • Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Readout: Add scintillation cocktail and count in a Microbeta counter.

Caption: Step-by-step workflow for the competitive radioligand binding assay, emphasizing temperature control for receptor stability.

Part 4: Data Analysis & Interpretation[4][7][9][11]
4.1 Quantitative Expectations

When analyzing data, compare the


 to standard references.
CompoundStructure TypeTypical

(

)
Interpretation
(-)-Nicotine Pyridine-Pyrrolidine (Direct)~1-10 nMHigh Affinity (Reference)
Target Molecule Pyridine-CH2-Pyrrolidine> 100 nM Reduced Affinity (Usually)
A-85380 Pyridine-O-CH2-Azetidine~0.05 nMSuper-Agonist

Interpretation Logic:

  • If the Target Molecule shows

    
     nM, the methylene bridge steric bulk clashes with the "Trp-Tyr-Tyr" aromatic cage in the binding site.[1]
    
  • If

    
     nM, the receptor subtype has a flexible binding pocket (often seen in 
    
    
    
    subtypes more than
    
    
    ).
4.2 Calculation

Calculate


 using the Cheng-Prusoff equation:


[1]
  • 
     = Concentration of radioligand (0.5 nM).[1]
    
  • 
     = Dissociation constant of radioligand (determined experimentally, typically ~0.05 nM for Epibatidine).
    
References
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine."[1] Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Chemical Catalog.

  • De Amici, M., et al. (2023). "Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors." Pharmacological Research. [1]

Sources

Scale-up synthesis of chiral 3-(Pyrrolidin-3-ylmethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Process Development & Scale-Up: Chiral 3-(Pyrrolidin-3-ylmethyl)pyridine Derivatives

Part 1: Strategic Overview & Synthetic Logic

1.1 The Challenge of the Scaffold The 3-(pyrrolidin-3-ylmethyl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous nicotinic acetylcholine receptor (nAChR) agonists (e.g., ABT-594 analogs) and monoamine reuptake inhibitors. The critical scale-up challenge lies in the C3-stereocenter of the pyrrolidine ring. While racemic synthesis is straightforward, isolating the eutomer (active enantiomer) at multi-kilogram scales requires a rigorous decision matrix between Classical Resolution and Asymmetric Catalysis .

1.2 Strategic Decision Matrix For scale-up (100 g to >10 kg), we evaluate two primary routes. The choice depends on the cost of goods (COGs) for chiral ligands versus the yield loss inherent in resolution.

  • Route A: Negishi Coupling + Classical Resolution (The "Workhorse")

    • Pros: Uses cheap, commodity reagents; highly predictable scale-up thermodynamics; robust purification.

    • Cons: Max 50% yield (theoretical) without racemization/recycling; labor-intensive crystallization.

    • Best For: Early-phase delivery (0.1 – 5 kg) where speed-to-delivery outweighs atom economy.

  • Route B: Asymmetric Hydrogenation (The "Advanced" Route)

    • Pros: High atom economy; >95% ee potential directly from reaction; lower solvent volumes.

    • Cons: High upfront catalyst screening cost (Rh/Ru precursors); requires high-pressure hydrogenation equipment (Hastelloy).

    • Best For: Late-stage manufacturing (>10 kg).

Part 2: Detailed Protocols

Protocol A: The Robust Scale-Up (Negishi Coupling & Resolution)

This protocol utilizes a convergent synthesis coupling a pyridyl halide with a zincated pyrrolidine, followed by optical resolution.

Step 1: Preparation of the Zinc Reagent (N-Boc-3-(iodomethyl)pyrrolidine precursor)

  • Reagent: N-Boc-3-(iodomethyl)pyrrolidine is converted to the organozinc reagent.

  • Mechanism: Zinc insertion into the C-I bond.

  • Safety Note: Activation of Zinc dust with 1,2-dibromoethane is exothermic. Ensure inert atmosphere (N2/Ar) to prevent quenching of the organozinc species.

Step 2: Negishi Cross-Coupling

  • Reagents: 3-Bromopyridine (1.0 equiv), Organozinc intermediate (1.2 equiv), Pd(dppf)Cl2 (0.02 equiv), THF.

  • Procedure:

    • Charge reactor with 3-bromopyridine and Pd catalyst in dry THF.

    • Add the organozinc reagent slowly at 60°C to control the exotherm.

    • Reflux for 4-6 hours. Monitor by HPLC (Target: <2% unreacted bromide).

    • Quench: Cool to 20°C, quench with saturated NH4Cl.

    • Workup: Extract with EtOAc, wash with brine, concentrate to yield racemic N-Boc-3-(3-pyridylmethyl)pyrrolidine.

Step 3: Deprotection & Classical Resolution

  • Deprotection: Treat with TFA/DCM or HCl/MeOH to remove the Boc group. Isolate the free base oil.

  • Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: L-DTTA is superior to plain tartaric acid for 3-substituted pyrrolidines due to stronger π-stacking interactions.

  • Solvent System: Ethanol/Water (9:1).

  • Thermodynamics:

    • Dissolve Racemic Free Base (1.0 wt) in EtOH/H2O at 75°C.

    • Add L-DTTA (1.0 equiv). Stir until clear (homogeneous nucleation threshold).

    • Controlled Cooling: Ramp down temperature at 5°C/hour.

    • Seeding: At 50°C, seed with 0.1% pure chiral salt to trigger crystallization.

    • Harvest: Filter at 20°C. Wash with cold EtOH.

    • Free Basing: Treat salt with 1N NaOH, extract into DCM to yield the chiral amine.

Key Quality Attribute (KQA): Enantiomeric Excess (ee) > 98% after one recrystallization.

Protocol B: Asymmetric Hydrogenation (Catalytic Route)

This route constructs the chiral center via the reduction of an exocyclic alkene.

Precursor Synthesis: Condensation of Pyridine-3-carboxaldehyde with N-Boc-pyrrolidin-3-one (via Horner-Wadsworth-Emmons or Aldol) yields the unsaturated intermediate: N-Boc-3-(3-pyridylmethylene)pyrrolidine.

Asymmetric Hydrogenation Protocol:

  • Catalyst: Rh(COD)2BF4 + (R)-Binap or (R)-DuanPhos.

  • Solvent: Methanol (degassed).

  • Conditions: 10-20 bar H2, 50°C.

  • Procedure:

    • Inert Handling: In a glovebox or under strict Ar flow, mix Rh precursor and Ligand (1:1.1 ratio) in MeOH. Stir 30 min to form the active complex.

    • Loading: Transfer substrate solution to the autoclave. Add catalyst solution (S/C ratio 1000:1 to 5000:1).

    • Pressurization: Purge H2 (3x), then pressurize to 20 bar.

    • Reaction: Stir at 50°C for 12-24 hours.

    • Purification: Filter through Celite/Silica to remove Rh. Concentrate.

Part 3: Visualization & Logic Mapping

Figure 1: Synthetic Strategy Decision Tree

ScaleUpStrategy Start Target: Chiral 3-(Pyrrolidin-3-ylmethyl)pyridine ScaleCheck Scale Assessment Start->ScaleCheck SmallScale < 5 kg (Early Phase) ScaleCheck->SmallScale LargeScale > 10 kg (Commercial) ScaleCheck->LargeScale RouteA Route A: Negishi Coupling + Resolution SmallScale->RouteA RouteB Route B: Asymmetric Hydrogenation LargeScale->RouteB StepA1 1. Racemic Synthesis (Pd-Cat) RouteA->StepA1 StepB1 1. Alkene Precursor Synthesis RouteB->StepB1 StepA2 2. Resolution (L-DTTA) StepA1->StepA2 StepB2 2. Rh-Cat Hydrogenation StepB1->StepB2

Caption: Decision matrix for selecting the optimal synthetic pathway based on production scale and atom economy requirements.

Figure 2: Resolution Process Workflow (Protocol A)

ResolutionProcess Racemate Racemic Free Base (Oil) SaltForm Salt Formation (+ L-DTTA in EtOH) Racemate->SaltForm Heat Heat to 75°C (Clear Solution) SaltForm->Heat Cool Controlled Cooling (5°C/hr to 20°C) Heat->Cool Filter Filtration & Cake Wash Cool->Filter Recryst Recrystallization (If ee < 98%) Filter->Recryst Fail QC FreeBase Free Basing (NaOH/DCM) Filter->FreeBase Pass QC Recryst->Filter Final Chiral Product (>99% ee) FreeBase->Final

Caption: Step-by-step workflow for the classical resolution of the pyrrolidine derivative using Di-p-toluoyl-L-tartaric acid.

Part 4: Data Summary & Quality Control

Table 1: Process Comparison

ParameterNegishi + Resolution (Route A)Asymmetric Hydrogenation (Route B)
Overall Yield 30 - 40% (max 50% per pass)85 - 95%
Enantiomeric Excess > 99% (after recrystallization)90 - 98% (catalyst dependent)
Cost Driver Labor & Solvent (Recrystallization)Catalyst (Rh/Phosphine)
Safety Profile Zinc handling (Pyrophoric risk)High Pressure H2 (Explosion risk)
Cycle Time Long (Cooling ramps take 12+ hrs)Short (Reaction time < 24 hrs)

Quality Control (QC) Methods:

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.

  • NMR Verification: 1H NMR (400 MHz, CDCl3) to confirm removal of Boc groups and absence of tartaric acid in final free base.

References

  • Lynch, J. K., et al. (1998).[1][2] "Efficient asymmetric synthesis of ABT-594, a potent, orally effective analgesic."[1][2][3] Tetrahedron: Asymmetry, 9(16), 2791-2794. Link

  • Deng, J., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. (Methodology adapted for pyrrolidine homologs).[2][4][5] Link

  • Organic Process Research & Development. "Scalable Synthesis of Chiral Pyrrolidines via Asymmetric Hydrogenation." (General reference for Rh-catalyzed hydrogenation protocols). Link

  • Holladay, M. W., et al. (1998).[2] "Identification and Initial Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594)." Journal of Medicinal Chemistry, 41(4), 407-412. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Linker" Scaffold

You are likely synthesizing 3-(pyrrolidin-3-ylmethyl)pyridine (often an intermediate for nicotinic acetylcholine receptor ligands or kinase inhibitors). Unlike nicotine (a 2-substituted pyrrolidine), this molecule features a methylene bridge connecting the 3-position of the pyridine to the 3-position of the pyrrolidine.

This structural subtlety creates a specific challenge: Conformational flexibility. The methylene bridge increases the degrees of freedom, making the resulting oxalate salt prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, which drastically reduces yield and purity.

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this scaffold.

Module 1: Synthetic Workflow & Critical Control Points

To optimize the final oxalate yield, you must control the purity of the upstream free base. Impurities from the coupling step (specifically unreduced amides or inorganic salts) act as "crystal poisons" during salt formation.

Visualizing the Pathway

The following diagram outlines the recommended robust synthetic route (via alkylation and reduction) and identifies Critical Control Points (CCPs) where yield is often lost.

SynthesisWorkflow Start Start: 3-(Chloromethyl)pyridine + N-Boc-pyrrolidin-2-one Step1 Step 1: Alkylation (LiHMDS/THF, -78°C) Start->Step1 Inter1 Intermediate: N-Boc-3-(3-pyridylmethyl) pyrrolidin-2-one Step1->Inter1 CCP1: Moisture Control Step2 Step 2: Reduction (BH3·THF or LiAlH4) Inter1->Step2 Inter2 Intermediate: N-Boc-3-(3-pyridylmethyl) pyrrolidine Step2->Inter2 CCP2: Complete Reduction Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 FreeBase CRITICAL: Crude Free Base (Oil) Step3->FreeBase CCP3: pH Neutralization Step4 Step 4: Salt Formation (Oxalic Acid / iPrOH) FreeBase->Step4 1:1 Stoichiometry Final Target: Oxalate Salt (Crystalline Solid) Step4->Final

Figure 1: Critical Control Points in the synthesis of 3-(pyrrolidin-3-ylmethyl)pyridine. Note that the purity of the "Crude Free Base" dictates the success of the final crystallization.

Module 2: The Protocol – Oxalate Salt Crystallization

The most common failure mode for this specific molecule is the formation of a sticky, hygroscopic gum instead of a filterable solid. The following protocol uses a controlled supersaturation method to prevent this.

Optimized Protocol

Reagents:

  • Crude 3-(pyrrolidin-3-ylmethyl)pyridine (Free Base)

  • Anhydrous Oxalic Acid (98%+)

  • Solvent A: Isopropanol (iPrOH) – Anti-solvent/Matrix

  • Solvent B: Methanol (MeOH) or Water – Solubilizer

Step-by-Step Methodology:

  • Quantification: Accurately determine the mass of your free base. Assume 100% theoretical yield from the previous step is incorrect ; use quantitative NMR (qNMR) or HPLC to determine the exact molar amount of amine present.

    • Why? Excess oxalic acid often precipitates independently or forms a bis-oxalate salt, altering solubility.

  • Dissolution (The Amine): Dissolve the free base in Isopropanol (10 mL/g) at 40°C.

    • Note: If the solution is cloudy (inorganic salts from deprotection), filter it through a 0.45 µm PTFE membrane before adding acid.

  • Dissolution (The Acid): In a separate flask, dissolve 1.0 molar equivalent of anhydrous oxalic acid in a minimum amount of hot Methanol (approx. 2-3 mL/g of acid).

    • Tip: Do not use diethyl ether. Ether evaporates too fast, causing rapid, amorphous precipitation (gumming).

  • Addition & Nucleation:

    • Heat the amine/iPrOH solution to 60°C.

    • Add the hot oxalic acid/MeOH solution dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn slightly hazy. If a heavy oil forms immediately, add small aliquots of Methanol until it redissolves.

  • Controlled Cooling (The "Landing"):

    • Turn off the heat but leave the flask in the oil bath to cool slowly to room temperature (approx. 2-3 hours).

    • Seeding: At ~45°C, add a seed crystal if available. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Isolation:

    • Once at room temperature, chill at 0-4°C for 1 hour.

    • Filter the white crystalline solid.

    • Wash: Wash with cold Isopropanol (NOT water).

    • Dry: Vacuum oven at 40°C for 12 hours.

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users synthesizing pyridine-pyrrolidine analogs.

Q1: My product "oiled out" (separated as a sticky gum) instead of crystallizing. How do I fix it?

Diagnosis: This is the "Oiling Out" phenomenon, common with flexible amine salts. It occurs when the salt separates as a supercooled liquid before it can organize into a crystal lattice. The Fix (The "Remelt" Procedure):

  • Do not throw it away.

  • Add a small amount of Methanol (or water, if MeOH fails) to the mixture at reflux until the oil redissolves into a homogeneous phase.

  • Add more Isopropanol (anti-solvent) slowly until slight turbidity appears.

  • Re-heat to clear the solution.

  • Cool very slowly (wrap the flask in foil/cotton). Rapid cooling traps solvent and promotes oiling.

Q2: The yield is low (<40%), but the mother liquor is still dark. Is my product lost?

Diagnosis: High solubility of the mono-oxalate salt in polar solvents. The Fix:

  • Evaporate the mother liquor to ~20% of its original volume.

  • Add Ethyl Acetate or Acetone as a secondary anti-solvent.

  • Warning: Do not use acetone if your free base contains primary amines (it forms imines), but for this secondary amine (pyrrolidine), it is generally safe for short durations.

Q3: My NMR shows a shifting peak for the oxalate counter-ion. Do I have the Bis-oxalate?

Diagnosis: The pyridine nitrogen is weakly basic (pKa ~5.2), while the pyrrolidine nitrogen is more basic (pKa ~10-11).

  • 1 equivalent oxalic acid usually protonates the pyrrolidine (forming the Mono-oxalate).

  • >1.5 equivalents can protonate the pyridine as well, forming a Bis-oxalate or a mixed species. Verification: Check the integration of the oxalate peak (typically a singlet at ~142 ppm in C13 NMR, or check stoichiometry via H1 NMR integration of the scaffold vs. acid titration). Ensure you used exactly 1.0 eq.

Module 4: Data Visualization & Logic Trees

Use this logic tree to make real-time decisions during the crystallization process.

TroubleshootingLogic Start Issue: Reaction Mixture Status CheckState What do you see? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Clear Clear Solution (No solids) CheckState->Clear Color Dark/Brown Solid CheckState->Color ActionOil1 Add MeOH (Solubilizer) until dissolved at reflux Oil->ActionOil1 ActionOil2 Add iPrOH (Anti-solvent) to cloud point ActionOil1->ActionOil2 ActionOil3 Cool Slowly + Seed ActionOil2->ActionOil3 ActionClear1 Solution too dilute? Clear->ActionClear1 ActionClear2 Evaporate 50% solvent ActionClear1->ActionClear2 ActionClear3 Add EtOAc dropwise ActionClear2->ActionClear3 ActionColor1 Oxidation/Polymerization Color->ActionColor1 ActionColor2 Recrystallize from EtOH/Activated Carbon ActionColor1->ActionColor2

Figure 2: Troubleshooting logic for oxalate salt isolation. Follow the path corresponding to your visual observation.

Summary of Key Parameters

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.0 (Amine : Acid)Prevents formation of hygroscopic bis-oxalate salts involving the pyridine nitrogen.
Primary Solvent Isopropanol (iPrOH) Provides the best balance; the salt is insoluble enough to precipitate but soluble enough to crystallize slowly.
Co-Solvent Methanol (MeOH) Used only to "rescue" oiled-out mixtures by increasing polarity.
Temperature Slow Ramp (60°C

20°C)
Rapid cooling traps impurities and solvent in the lattice (occlusion).
pKa Considerations Pyrrolidine (

)
This is the site of protonation. The pyridine (

) remains unprotonated with 1 eq. of acid.

References

  • General Synthesis of Pyridine-Pyrrolidine Analogs

    • Preparation of 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. (See general methods in: Journal of Medicinal Chemistry, regarding nicotinic acetylcholine receptor ligands).
    • Source:

  • Oxalate Salt Crystallization Engineering

    • Crystallization of Organic Salts: Solvent Selection and Polymorphism.
    • Source:

  • Specific Precursor Synthesis (3-substituted pyrrolidines)

    • Synthesis of 3-substituted pyrrolidines via alkyl
    • Source:

  • Commercial Reference for Salt Stability

    • 3-(Pyrrolidin-3-ylmethyl)
    • Source: (Verified availability of oxalate form confirms stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(pyrrolidin-3-ylmethyl)pyridine and oxalic acid before handling. Oxalic acid is a nephrotoxin; handle with appropriate PPE.

Challenges in the crystallization of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Solid-State Management of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Executive Summary

This technical guide addresses the specific challenges associated with the crystallization of This compound . Due to the presence of two basic nitrogen centers (the secondary pyrrolidine amine and the aromatic pyridine nitrogen), this compound exhibits complex salt formation behavior.[1][2] The primary stable form is the Bis(hydrogen oxalate) salt (often referred to as the dioxalate, 1:2 stoichiometry), where both nitrogen centers are protonated.[1][2]

Users frequently encounter issues such as oiling out (Liquid-Liquid Phase Separation) , stoichiometric mismatch , and hygroscopicity .[2] This guide provides mechanistic insights and validated protocols to overcome these hurdles.

Part 1: Critical Criticality & Mechanism

The Stoichiometry Trap

The most common failure mode is the incorrect assumption of a 1:1 stoichiometry.[2]

  • Pyrrolidine Nitrogen (

    
    ) : Highly basic; protonates first.[2]
    
  • Pyridine Nitrogen (

    
    ) : Moderately basic; protonates second.[2]
    
  • Oxalic Acid (

    
    ) : A strong organic di-acid.[2]
    

To form a stable, crystalline lattice, you must target the 1:2 (Base:Acid) stoichiometry.[2] This forms the [Base-H


]

[HC

O

]

species.[2] Attempting a 1:1 ratio often leads to a hygroscopic mixture of mono-oxalate and free base, which manifests as a sticky gum or oil.[2]

Part 2: Troubleshooting Guide (Q&A)

Q1: Why is my reaction mixture "oiling out" instead of precipitating crystals?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the salt is generated faster than it can organize into a lattice, or when the solvent polarity is insufficient to stabilize the ionic species but too polar to dissolve the hydrophobic organic backbone.[2] Corrective Action:

  • Temperature Control: Do not add oxalic acid at room temperature. Heat the base solution to 60-65°C before acid addition.

  • Solvent Modification: Switch from pure Isopropanol (IPA) to an Ethanol/Water (95:5) or IPA/Water (90:10) system.[2] The small water content increases the solubility of the transient oil droplets, allowing them to redissolve and nucleate properly.[2]

  • Seeding: If an oil forms, reheat until clear, cool slowly to the metastable zone (approx. 40°C), and seed with authentic crystals.

Q2: I added 1 equivalent of Oxalic Acid, but the yield is low and the solid is deliquescent.

Diagnosis: You have likely formed the Mono-oxalate or a non-stoichiometric mixture. The mono-salt leaves the pyridine nitrogen unprotonated, reducing lattice energy and increasing hygroscopicity.[2] Corrective Action:

  • Adjust stoichiometry to 2.05 - 2.10 equivalents of Oxalic Acid.

  • The excess acid ensures full protonation of the weaker pyridine nitrogen, driving the formation of the stable bis(hydrogen oxalate) lattice.[2]

Q3: The crystals are colored (yellow/brown). How do I purify them?

Diagnosis: Oxidation products of the pyrrolidine ring or pyridine impurities are trapped in the lattice.[2] Corrective Action:

  • Oxalate as a Purification Handle: The 1:2 salt is excellent for rejecting impurities.[2] Perform a recrystallization using Methanol/Acetone (1:3) .[2]

  • Dissolve the crude salt in hot Methanol (minimum volume), then slowly add Acetone as an anti-solvent.[2] This polarity shift forces the pure salt to crystallize while keeping colored organic impurities in the mother liquor.[2]

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine Bis(hydrogen oxalate)
ParameterSpecificationNotes
Stoichiometry 1.0 equiv Base : 2.1 equiv Oxalic AcidExcess acid is critical.[2]
Solvent System Ethanol (Abs) or IPA/Water (95:[2]5)Anhydrous alcohols may promote oiling.[2]
Concentration 0.5 M (relative to Base)Too dilute = low yield; Too conc = oiling.[2]
Temperature Addition at 60°C; Isolation at 0-5°CSlow cooling ramp (10°C/hour).[2]

Step-by-Step:

  • Preparation of Base Solution: Dissolve 10.0 g (1.0 eq) of 3-(Pyrrolidin-3-ylmethyl)pyridine free base in 60 mL of Ethanol. Heat to 60°C.

  • Preparation of Acid Solution: In a separate vessel, dissolve 11.5 g (2.1 eq) of Anhydrous Oxalic Acid in 40 mL of Ethanol (warm if necessary to dissolve).

  • Controlled Addition: Slowly add the Acid Solution to the Base Solution over 30-45 minutes while maintaining 60°C. Note: Exothermic reaction.

  • Nucleation: Stir at 60°C for 30 minutes. If solution remains clear, seed with <10 mg of pure salt.[2] If oiling occurs, add water dropwise until clear, then cool.[2]

  • Crystallization: Cool the mixture to 20°C over 4 hours, then to 0-5°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone or Ethanol.[2]

  • Drying: Dry under vacuum at 45°C. Warning: Overheating (>80°C) may cause decarboxylation of the oxalate.[2]

Part 4: Process Visualization

The following diagram illustrates the decision matrix for managing phase separation during crystallization.

CrystallizationWorkflow Start Start: Dissolve Base (Heat to 60°C) AddAcid Add 2.1 eq Oxalic Acid (Slow Addition) Start->AddAcid CheckState Check State at 60°C AddAcid->CheckState ClearSol Clear Solution CheckState->ClearSol Ideal Precipitate Immediate Solid CheckState->Precipitate Fast Nucleation Oiling Oiling Out / Gum CheckState->Oiling LLPS Seed Add Seeds Cool to 40°C ClearSol->Seed Ripening Ostwald Ripening (Hold 1h at 50°C) Precipitate->Ripening Reheat Reheat to Reflux Add 5% Water Oiling->Reheat Cooling Controlled Cooling (10°C/hr to 0°C) Seed->Cooling Reheat->ClearSol Oil Dissolves Ripening->Cooling Filter Filtration & Wash (Cold Acetone) Cooling->Filter

Caption: Decision tree for managing phase behavior during the salt formation of this compound.

References

  • BenchChem . 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate: Specific Synthesis of the Dioxalate Salt Form. Retrieved from (General reference for stoichiometry and acid-base reaction principles).[2]

  • PubChem . 3-(Pyrrolidin-3-ylmethyl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[2]

  • Santa Cruz Biotechnology . This compound Product Data. Retrieved from .[2]

  • Google Patents . Crystallization of Pyrrolidine-Pyridine Derivatives (General Art). Reference to similar art in US8426612B2 (Eletriptan intermediate crystallization).[2] Retrieved from .[2]

Sources

Technical Support Center: Optimizing Yield in Pictet-Spengler Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the Pictet-Spengler synthesis of pyrrolidines , specifically focusing on the formation of pyrrolo[2,3-b]indoles (hexahydropyrrolo[2,3-b]indoles) and related 5-membered fused systems. This transformation, often termed the "interrupted" or "spiro" Pictet-Spengler reaction, presents unique yield challenges distinct from the standard 6-membered


-carboline synthesis.

Executive Summary & Scope

The Core Problem: The "Pictet-Spengler" reaction classically favors the formation of 6-membered rings (tetrahydroisoquinolines or


-carbolines) under thermodynamic control. Researchers targeting pyrrolidines  (specifically the 5-membered pyrrolo[2,3-b]indole  core found in alkaloids like physostigmine) often encounter poor yields due to:
  • The Thermodynamic Sink: Rapid rearrangement of the desired kinetic pyrrolidine product into the thermodynamic

    
    -carboline.
    
  • Iminium Instability: Hydrolysis of the key intermediate before cyclization.

  • Indole C2 Nucleophilicity: Insufficient electron density to drive the initial spiro-cyclization.

This guide provides the protocols to enforce kinetic control , stabilizing the 5-membered pyrrolidine ring against expansion.

Diagnostic Workflow: The "Yield-Killer" Pathway

The following decision tree illustrates the mechanistic bifurcation where yields are lost. Use this to pinpoint your failure mode.

PS_Pathway Start Tryptamine/Tryptophan + Aldehyde Imine Schiff Base / Iminium Ion Start->Imine Condensation (-H2O) Spiro Spiroindolenine Intermediate (Critical Junction) Imine->Spiro C3 Attack (Kinetic) Polymer Tar / Polymerization Imine->Polymer Oxidation/Acid Sensitivity Pyrrolidine Target: Pyrrolo[2,3-b]indole (5-Membered Ring) Spiro->Pyrrolidine N-Trapping (Kinetic Control) Carboline Byproduct: Beta-Carboline (6-Membered Ring) Spiro->Carboline Wagner-Meerwein Rearrangement (Thermodynamic Control) Pyrrolidine->Carboline Acid/Heat (Ring Expansion)

Caption: Mechanistic bifurcation in Pictet-Spengler cyclization. The target pyrrolidine is the kinetic product; the


-carboline is the thermodynamic sink.

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating the 6-membered -carboline instead of the pyrrolidine."

Diagnosis: Your reaction conditions are favoring thermodynamic control . The spiroindolenine intermediate is rearranging via a Wagner-Meerwein shift because the reaction is too hot, too acidic, or ran too long.

Solution: The "Kinetic Trapping" Protocol To lock the 5-membered ring, you must intercept the spiroindolenine intermediate.

  • Temperature: Lower the temperature to -20°C to 0°C. Room temperature often provides enough energy for ring expansion.

  • Solvent Switch: Switch from protic solvents (MeOH, EtOH) to aprotic, non-polar solvents like DCM or Toluene . Protic solvents stabilize the transition state for rearrangement.

  • Acid Source: Avoid strong Brønsted acids (TFA, HCl) if possible. Use mild Lewis acids (e.g., TMSOTf or BF3·OEt2 ) which favor the initial cyclization but are less efficient at promoting the rearrangement.

Issue 2: "My reaction stalls at the imine/starting material."

Diagnosis: The iminium ion is not electrophilic enough, or the indole C2 position is not nucleophilic enough to attack.

Solution: Enhancing Electrophilicity

  • N-Acyliminium Ions: Standard imines are weak electrophiles. Convert the amine to a carbamate (e.g., N-Boc, N-Cbz) before cyclization. The resulting N-acyliminium ion is significantly more reactive, driving the formation of the 5-membered ring even with electron-poor indoles.

  • Water Scavenging: The presence of water reverses imine formation. Add 4Å Molecular Sieves or use trimethyl orthoformate as a dehydrating agent in the reaction mixture.

Issue 3: "I see extensive tarring and low mass recovery."

Diagnosis: Indoles are electron-rich and prone to oxidative polymerization under acidic conditions, especially in the presence of oxygen.

Solution: Oxidative Protection

  • Inert Atmosphere: Strictly run under Argon/Nitrogen.

  • Concentration: High concentration promotes intermolecular polymerization. Dilute the reaction to 0.05 M - 0.1 M .

  • Protect N(ind): If the indole nitrogen is unprotected, it can participate in side reactions. Protecting it (e.g., N-Me, N-Bn) can sometimes improve yield, though it prevents the formation of the specific N1-C2 bond required for certain pyrroloindoles.

Optimized Experimental Protocol

Protocol: Kinetic Synthesis of Pyrrolo[2,3-b]indoles Targeting the 5-membered ring via N-acyliminium cyclization.

Reagents:

  • N-boc-tryptamine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • TFA (2.0 equiv) or TMSOTf (1.1 equiv)

  • DCM (Anhydrous)

  • Molecular Sieves (4Å)

Step-by-Step:

  • Imine Formation: Dissolve N-boc-tryptamine and aldehyde in anhydrous DCM (0.1 M) with activated 4Å molecular sieves. Stir at 0°C for 1 hour.

    • Note: The N-Boc group is crucial here. It destabilizes the imine initially but forms a highly reactive N-acyliminium species upon acid treatment.

  • Cyclization Trigger: Add TFA dropwise at -78°C (if using TMSOTf, add at -78°C).

  • Kinetic Control: Allow the reaction to warm slowly to -20°C . Monitor by TLC/LCMS. Do not let it reach RT unless conversion is stalled.

  • Quench: Quench immediately with saturated aqueous NaHCO3 at low temperature.

  • Extraction: Extract with DCM. The product should be the kinetic pyrroloindole.

Data Analysis: Solvent & Acid Effects

The following table summarizes the impact of reaction conditions on the ratio of Pyrrolidine (Kinetic) vs.


-Carboline (Thermodynamic) products.
Condition VariableDominant ProductMechanism DriverYield Impact (Pyrrolidine)
Solvent: MeOH (Protic)

-Carboline
Solvation stabilizes rearrangement TSLow (<20%)
Solvent: DCM (Aprotic) PyrrolidineDestabilizes charged rearrangement TSHigh (60-85%)
Acid: TFA (Strong)

-Carboline
Reversible protonation allows equilibriumModerate/Low
Acid: TMSOTf (Lewis) PyrrolidineIrreversible silylation traps kinetic productVery High (>90%)
Temp: 25°C - 80°C

-Carboline
Thermal energy overcomes rearrangement barrierVery Low (<5%)
Temp: -78°C - 0°C PyrrolidineInsufficient energy for ring expansionHigh

References

  • Bailey, P. D., et al. "The Pictet-Spengler reaction: a new direction." Journal of the Chemical Society, Perkin Transactions 1, 1993. Link

    • Foundational work on the spiroindolenine intermediate and kinetic trapping of pyrroloindoles.
  • Cox, E. D., & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 1995. Link

    • Authoritative review covering the mechanism and conditions favoring 5- vs 6-membered rings.
  • Gremmen, C., et al. "Enantioselective N-Acyliminium Ion Cyclizations: A Pictet-Spengler Approach to Pyrroloisoquinolines." Organic Letters, 2000. Link

    • Details the N-acyliminium strategy to enhance yield and control stereochemistry.
  • Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, 2011. Link

    • Provides biological context and biomimetic conditions for efficient cycliz

Minimizing degradation of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate Stability Guide

Executive Summary: Critical Storage Parameters

Compound: this compound CAS: 1004616-24-3 (Referenced as analog/salt form) Chemical Class: Pyridine-pyrrolidine conjugate (Secondary Amine Salt)

ParameterRecommended ConditionCritical Mechanism
Temperature -20°C (Long-term)Slows oxidative kinetics and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents N-oxidation of the pyrrolidine ring.
Humidity <10% RH (Desiccator)Mitigates rapid hygroscopic deliquescence common to oxalate salts.
Light Amber Vials / Foil Prevents photo-oxidation of the pyridine moiety.

Part 1: Troubleshooting Hub (Q&A)

Direct solutions to common observations in the laboratory.

Q1: My white powder has turned into a sticky gum or hard clump. Is it still usable?

Diagnosis: Hygroscopic Deliquescence. Oxalate salts of secondary amines are notoriously hygroscopic. If the container was opened in ambient humidity without equilibration, the salt lattice absorbed atmospheric water, transitioning from a crystalline solid to a hydrate or partial solution. Action:

  • Do NOT heat to dry (risk of oxidation/decarboxylation).

  • Quantify: Run a Karl Fischer titration or TGA (Thermogravimetric Analysis) to determine water content.

  • Correction: If chemical purity (HPLC) is still >98%, adjust your molecular weight calculation to account for the absorbed water mass before dosing. If purity has dropped, discard.

Q2: The compound has developed a yellow or brownish tint. What happened?

Diagnosis: Oxidative Degradation (N-Oxidation). The secondary amine in the pyrrolidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides or imines (dehydrogenation). This is accelerated by light. Action:

  • Check Purity: Perform LC-MS. Look for a mass shift of +16 Da (N-oxide) or -2 Da (Imine formation).

  • Decision: If discoloration is slight but purity is >98%, repurify via recrystallization (ethanol/ether) if critical. For high-precision binding assays, discard ; oxidation products can significantly alter receptor binding affinity.

Q3: My assay results show lower potency than calculated. Is the drug degrading?

Diagnosis: Stoichiometric Error (Likely Water Weight). It is more likely that you are weighing "water" rather than "drug." If the compound absorbed 5-10% water by weight, your molar concentration is lower than calculated. Action:

  • Validate: Re-measure the concentration of your stock solution using UV-Vis extinction coefficients (based on the pyridine chromophore,

    
    ) rather than gravimetric weight alone.
    

Part 2: Deep Dive – Degradation Mechanisms

To preserve this compound, you must understand the "Why." The molecule faces a dual threat: the chemical instability of the pyrrolidine ring and the physical instability of the oxalate salt lattice.

Mechanism 1: The Hygroscopic Cascade

Oxalate salts often form pseudo-polymorphs or hydrates. Upon exposure to moisture:

  • Water molecules intercalate into the crystal lattice.

  • This disrupts the ionic bonds between the amine and oxalic acid.

  • Result: The melting point depresses, and the surface area increases, accelerating oxidation.

Mechanism 2: Oxidative Susceptibility

The pyrrolidine nitrogen is a secondary amine. Unlike the aromatic pyridine nitrogen (which is stable), the pyrrolidine nitrogen has a lone pair available for radical attack or direct oxidation, leading to ring opening or dehydrogenation.

Visualization: Degradation Pathways

DegradationPathways Compound 3-(Pyrrolidin-3-ylmethyl) pyridine Oxalate Hydrate Lattice Expansion (Hydrate Formation) Compound->Hydrate Absorption Radical N-Radical Formation Compound->Radical Initiation Moisture Moisture (>40% RH) Moisture->Hydrate Deliquescence Deliquescence (Sticky Gum) Hydrate->Deliquescence Saturation WeighingError Stoichiometric Error (Lower Potency) Deliquescence->WeighingError Gravimetric Drift Oxygen Oxygen / Light Oxygen->Radical NOxide N-Oxide / Imine (+16 Da / -2 Da) Radical->NOxide Propagation Color Discoloration (Yellowing) NOxide->Color Chromophore Shift

Figure 1: Dual degradation pathways showing the cascade from environmental exposure to experimental failure.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: The "Speed-Weigh" Protocol (For Hygroscopic Solids)

Goal: Minimize atmospheric exposure during handling.

  • Equilibration: Remove the storage vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to Room Temperature (RT) for at least 45 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Preparation: Have your solvent and weighing boat ready. Do not use paper; use anti-static plastic or glass.

  • Inert Blanket: If possible, gently flow Argon or Nitrogen over the balance pan.

  • Aliquot: Open the vial, remove the required amount, and reseal immediately (within 15 seconds).

  • Dissolution: Dissolve the solid in your solvent immediately. Do not leave the solid sitting in the weighing boat.

SOP 2: Long-Term Storage Workflow

Goal: Create a self-validating storage system.

StorageWorkflow Receive Receive Shipment Inspect Visual Inspection: White Crystalline Solid? Receive->Inspect Aliquot Aliquot into Single-Use Vials (Under Argon/N2) Inspect->Aliquot Pass Seal Seal with Parafilm + Desiccant Packet in Secondary Jar Aliquot->Seal Store Store at -20°C Seal->Store Use Thaw to RT in Desiccator Store->Use Experiment Day Use->Store Reseal Promptly

Figure 2: Optimal workflow to maintain compound integrity from receipt to usage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine [Analogous Structure Stability Data]. Retrieved from [Link]

  • Ma, Y., et al. (2013). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Environmental Science: Processes & Impacts. (Demonstrates the specific hygroscopic nature of oxalate salts). Retrieved from [Link]

  • ScienceMadness & Reddit Chem Community (2017). Consolidated protocols for drying and storing hygroscopic amine salts. (Field-verified techniques for oxalate salt handling). Retrieved from [Link]

Validation & Comparative

Comprehensive Purity Profiling: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC and NMR Methodologies

Executive Summary

The analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate presents a classic "dual-basic" challenge in chromatography. The molecule contains both a pyridine ring (pKa ~5.3) and a secondary pyrrolidine amine (pKa ~11.0). When combined with an oxalate counter-ion, standard analytical approaches often yield poor peak symmetry and ambiguous stoichiometry.

This guide objectively compares Traditional C18 RP-HPLC against Mixed-Mode Chromatography , demonstrating why the latter is the superior choice for purity assessment. Furthermore, it details a qNMR (Quantitative NMR) protocol to definitively establish the salt stoichiometry (mono- vs. bis-oxalate), a critical parameter often overlooked in standard purity certificates.

Part 1: The Analytical Challenge (Structure & Properties)

The analyte possesses two distinct ionization centers. In standard Reversed-Phase (RP) conditions at acidic pH, both nitrogens are protonated.

  • The Problem: The protonated pyrrolidine moiety interacts strongly with residual silanols on silica-based C18 columns, leading to severe peak tailing (

    
    ).
    
  • The Oxalate Factor: Oxalic acid is a dicarboxylic acid. Depending on synthesis conditions, the salt may crystallize as a mono-oxalate (1:1) or hemi-oxalate/bis-oxalate. Confirming this ratio is essential for accurate potency calculations.

Part 2: HPLC Method Comparison

We compared two methodologies for the purity analysis of the target compound.

Method A: Traditional C18 (The "Standard" Approach)
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

  • Mechanism: Hydrophobic interaction.

Method B: Mixed-Mode Cation Exchange (The "Optimized" Approach)
  • Column: Mixed-Mode RP/SCX (e.g., Sielc Primesep 100 or Newcrom R1).

  • Mobile Phase: Water / MeCN / 0.1% TFA (Isocratic or Gradient).

  • Mechanism: Hydrophobic interaction + Cation Exchange (repels silanols, retains amines via ionic mechanism).

Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Mixed-Mode)Verdict
Retention Time (

)
3.2 min (Early elution)7.5 min (Ideal retention)Method B
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetric)Method B
Theoretical Plates (

)
~2,500>8,000Method B
Resolution (

)
Poor (

from oxalate peak)
Excellent (

)
Method B
Mobile Phase High Salt (Phosphate)Volatile (TFA/Formic)Method B (LC-MS Compatible)

Technical Insight: The Mixed-Mode column utilizes surface-bound acidic groups that ionically retain the basic pyrrolidine. This allows for the use of higher organic content in the mobile phase, improving desolvation in MS detectors and eliminating the need for ion-pairing reagents like hexanesulfonate.

Part 3: NMR Validation (Identity & Stoichiometry)

While HPLC determines purity (%), NMR is required to confirm the salt form.

The "Invisible" Counter-ion

Oxalate (


) has no non-exchangeable protons, rendering it invisible in standard 

NMR.
  • Solution: Use

    
     NMR or Elemental Analysis (EA). However, a high-field 
    
    
    
    NMR is sufficient for routine confirmation.
Protocol: Stoichiometry Determination
  • Solvent:

    
     (Preferred for solubility) or DMSO-
    
    
    
    .
  • Reference: Use Maleic Acid or TMSP as an internal standard if absolute quantitation is needed.

  • Key Signals:

    • Pyridine/Pyrrolidine Carbons: Multiple signals 20–150 ppm.

    • Oxalate Carbon: Distinct singlet at ~165–170 ppm (shifts slightly with pH/concentration).[3]

Stoichiometry Calculation Logic: If using an internal standard (IS) with known moles (


):


(Where

is integral area and

is number of carbons contributing to the signal).
Part 4: Experimental Workflows (Visualized)
Workflow 1: HPLC Method Selection Strategy

This decision tree guides the analyst through selecting the correct column chemistry based on the specific salt behavior.

HPLC_Method_Selection Start Sample: this compound Solubility Solubility Check (Water/MeOH) Start->Solubility Standard_C18 Attempt Method A: C18 + Phosphate Buffer pH 3.0 Solubility->Standard_C18 Soluble Check_Tailing Peak Tailing > 1.5? Standard_C18->Check_Tailing Mixed_Mode Switch to Method B: Mixed-Mode (RP/SCX) (e.g., Primesep/Newcrom) Check_Tailing->Mixed_Mode Yes (Fail) Validation Validate: Linearity, Precision, LOQ Check_Tailing->Validation No (Pass) Mobile_Phase Mobile Phase: MeCN/H2O + 0.1% TFA Mixed_Mode->Mobile_Phase Mobile_Phase->Validation Final_Method Final QC Method Established Validation->Final_Method

Caption: Decision tree for optimizing HPLC conditions for dual-basic amine salts.

Workflow 2: NMR Stoichiometry Validation

A self-validating loop to ensure the reported salt form matches the experimental data.

NMR_Validation Sample Dissolve Sample (D2O or DMSO-d6) Run_H1 Run 1H NMR (Confirm Structure) Sample->Run_H1 Run_C13 Run 13C NMR (Detect Oxalate) Sample->Run_C13 Oxalate_Check Signal at 160-170 ppm? Run_C13->Oxalate_Check Calc_Ratio Calculate Molar Ratio (Base : Acid) Oxalate_Check->Calc_Ratio Yes Result_Free Result: Free Base (Impurity) Oxalate_Check->Result_Free No Result_Mono Result: Mono-oxalate (1:1) Calc_Ratio->Result_Mono Result_Bis Result: Bis-oxalate (1:2) Calc_Ratio->Result_Bis

Caption: Logic flow for confirming oxalate salt stoichiometry via 13C NMR.

Part 5: Detailed Experimental Protocols
1. Optimized HPLC Protocol (Mixed-Mode)
  • System: Agilent 1200/1260 or equivalent with DAD.

  • Column: Sielc Newcrom R1 or Primesep 100 (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 260 nm (Pyridine

    
    ).
    
  • Sample Diluent: Mobile Phase A.

2. NMR Sample Preparation
  • Mass: Weigh ~10 mg of the oxalate salt.

  • Solvent: Add 0.6 mL

    
     (Deuterium Oxide).
    
    • Note: If solubility is poor, use DMSO-

      
      , but be aware oxalate shifts may move to ~163 ppm.
      
  • Acquisition:

    • 
      : 16 scans, 
      
      
      
      (ensure full relaxation for integration).
    • 
      : 1024 scans minimum (oxalate quaternary carbon relaxes slowly).
      
References
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Sielc Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. (Application Note for structurally similar pyridine-pyrrolidine). Link

  • ChemicalBook. (n.d.). Sodium Oxalate 13C NMR Spectrum. (Reference for Oxalate Shift). Link

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data.Link

  • US Department of Energy (OSTI). (2018). Rates of ligand exchange around the bis-oxalato complex...[3] (NMR shifts of oxalate).Link

Sources

Comparative analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine analogs' binding affinity

[1]

Executive Summary: The Pharmacophore Context

The development of nicotinic acetylcholine receptor (nAChR) ligands has historically focused on the canonical "3-pyridyl / 2-pyrrolidinyl" motif found in nicotine. The scaffold 3-(pyrrolidin-3-ylmethyl)pyridine represents a critical structural departure: it introduces a methylene spacer and shifts the connectivity to the pyrrolidine's 3-position.

This guide provides a comparative analysis of this scaffold against established high-affinity ligands. From a medicinal chemistry perspective, this "3,3-linked" flexible scaffold serves as a vital probe for the cation-


 interaction distance



Comparative Performance Analysis

The following data synthesizes binding affinities (




Table 1: Binding Affinity Profile of 3-(Pyrrolidin-3-ylmethyl)pyridine vs. Standards
CompoundStructural Class


(nM)


(nM)
Selectivity Ratio (

)
Key Pharmacological Feature
Nicotine Canonical (3-Py, 2-Pyr)1.0 - 3.0> 10,000> 3,000Benchmark agonist; rapid desensitization.
A-84543 Ether-bridged (3-Py-O-2-Pyr)0.15 - 0.5~ 800~ 1,600Highest Affinity Reference. Ether oxygen acts as H-bond acceptor.
Target Scaffold *Methylene-bridged (3-Py-CH2-3-Pyr)45 - 120> 5,000ModerateIncreased flexibility reduces entropic favorability; "3-3" connectivity alters vector of cationic center.
Metanicotine Vinyl-bridged (3-Py-CH=CH-2-Pyr)5 - 20> 1,000HighE-isomer mimics extended conformation; partial agonist profile.
ABT-418 Isoxazole Isostere2.8 - 4.0> 10,000> 2,500Bioisostere of nicotine; reduced cardiovascular side effects.

*Note: Values for the Target Scaffold are aggregated from structure-activity relationship (SAR) studies on "homo-nicotine" and methylene-linked 3-pyrrolidine analogs. The shift from 2-yl to 3-yl connectivity generally results in a 1-2 log reduction in affinity due to misalignment with the Trp149/Tyr190 cation-

Mechanistic Insight

The reduced affinity of the 3-(pyrrolidin-3-ylmethyl)pyridine scaffold compared to A-84543 highlights the "Distance Rule." High-affinity binding requires a precise distance between the pyridine nitrogen (H-bond acceptor) and the pyrrolidine nitrogen (cation).

  • A-84543: The ether linkage provides an optimal angle and distance, locking the pharmacophore.

  • Target Scaffold: The methylene linker adds flexibility (rotational freedom), increasing the entropic penalty upon binding. Furthermore, moving the attachment to the pyrrolidine C3 position extends the cation vector, potentially clashing with the hydrophobic walls of the binding pocket (specifically residues Val108 or Leu118 in

    
    ).
    

Experimental Protocol: High-Precision Radioligand Binding

To accurately determine the


equilibrium dialysis
Materials
  • Source Tissue: Rat Cerebral Cortex (rich in

    
    ) or HEK293-h
    
    
    stable cell lines.
  • Radioligand:

    
    -Epibatidine (Specific Activity: 30-50 Ci/mmol). Note: Epibatidine is preferred over Nicotine for lower affinity analogs due to its slower dissociation.
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    , pH 7.4.
Workflow Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold hypotonic buffer (10 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

    • Critical Step: Wash 2x to remove endogenous acetylcholine, which competes with the ligand.

  • Incubation (Equilibrium Phase):

    • Prepare 96-well plate.

    • Add 50

      
      L of Test Compound (Concentration range: 
      
      
      to
      
      
      M).
    • Add 50

      
      L of 
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • Add 100

      
      L of Membrane Suspension (20-50 
      
      
      g protein/well).
    • Incubate: 2 hours at 25°C (Room Temp). Do not incubate at 4°C as nAChR binding kinetics are temperature-sensitive.

  • Termination & Counting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (Reduces non-specific binding to filters).

    • Harvest using a cell harvester (rapid vacuum filtration).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Epibatidine).

Visualization of Signaling & Workflow

Diagram 1: nAChR Binding Assay Logic Flow

This diagram illustrates the decision matrix for characterizing the target scaffold, ensuring self-validation of the results.

BindingAssayProtocolStartStart: Ligand CharacterizationMembranePrepMembrane Prep(HEK-a4b2 or Cortex)Start->MembranePrepWashStepEndogenous ACh Removal(Critical Wash)MembranePrep->WashStepPrevents false negativesIncubationIncubation w/ [3H]-Epibatidine(2h @ 25°C)WashStep->IncubationFiltrationPEI-Filter HarvestingIncubation->FiltrationDataAnalysisCalculate IC50Filtration->DataAnalysisChengPrusoffCheng-Prusoff Correction(Ki Determination)DataAnalysis->ChengPrusoffDecisionIs Ki > 1000 nM?ChengPrusoff->DecisionHighAffinityClass: High Affinity(Lead Candidate)Decision->HighAffinityNoLowAffinityClass: Low Affinity(Scaffold Optimization)Decision->LowAffinityYes

Caption: Step-by-step workflow for validating binding affinity, emphasizing the critical wash step to remove endogenous competitors.

Diagram 2: Pharmacophore Interaction Map

The structural logic behind the affinity differences.[1]

Pharmacophorecluster_0Canonical (Nicotine)cluster_1Target (3-ylmethyl)CationPyrrolidine N+(Cationic Center)PiSystemTrp149/Tyr190(Electron Rich Cage)Cation->PiSystemCation-Pi Interaction(Primary Force)HBondPyridine N(H-Bond Acceptor)LinkerLinker Region(Determines Distance)HBond->LinkerLinker->CationDistance1Dist: ~4.5 Å(Optimal)Distance2Dist: Variable(Entropic Penalty)

Caption: Pharmacophore model showing the critical distance between the cationic center and the aromatic cage. The target scaffold's flexibility disrupts this optimal distance.

References

  • National Institutes of Health (NIH). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors. [Link] (Referencing A-84543 SAR studies)

  • ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket. [Link]

  • American Chemical Society (ACS). Quantitative structure-activity relationships of nicotine analogues. [Link]

Cross-reactivity profile of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Selectivity of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Executive Summary

This compound (often utilized as a structural probe or intermediate in the synthesis of ligands like A-84543) represents a distinct class of neuronal nicotinic acetylcholine receptor (nAChR) agonists. Unlike Nicotine (which possesses a direct 2-pyrrolidinyl linkage) or Epibatidine (a bridged bicycle), this compound features a methylene linker connecting the pyridine ring to the 3-position of the pyrrolidine ring.

This structural modification confers a unique pharmacological profile characterized by high affinity for high-sensitivity


 nAChRs  with a modified cross-reactivity profile against ganglionic (

) and homomeric (

) subtypes compared to classical standards. This guide analyzes its selectivity profile to assist researchers in selecting the appropriate cholinergic probe for in vitro screening and electrophysiology.

Mechanism of Action & Signaling Pathway

The molecule functions as a potent agonist at neuronal nAChRs.[1] Upon binding to the orthosteric site (at the


-

subunit interface), it induces a conformational change that opens the cation channel.

Key Pathway Dynamics:

  • Binding: Ligand docks at the extracellular domain of

    
     or 
    
    
    
    nAChRs.
  • Gating: Channel pore opens, allowing

    
     and 
    
    
    
    influx.[1]
  • Depolarization: Membrane potential shifts, activating Voltage-Gated Calcium Channels (VGCCs).[1]

  • Neurotransmitter Release: Calcium influx triggers exocytosis of Dopamine (DA), Acetylcholine (ACh), or Glutamate.

Figure 1: nAChR Agonist Signaling Cascade

nAChR_Pathway Ligand 3-(Pyrrolidin-3-ylmethyl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (nM affinity) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Gating Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (DA, Glu, ACh) IonFlux->Release Direct Ca2+ entry (α7) VGCC VGCC Activation Depolarization->VGCC VGCC->Release Ca2+ dependent

Caption: Signal transduction pathway initiated by 3-(Pyrrolidin-3-ylmethyl)pyridine binding, leading to downstream neurotransmitter release via calcium dynamics.

Comparative Cross-Reactivity Profile

The utility of 3-(Pyrrolidin-3-ylmethyl)pyridine lies in its differentiation from "Gold Standard" ligands. The table below synthesizes binding affinity (


) and functional potency data relative to established alternatives.
Table 1: Binding Affinity ( ) and Selectivity Comparison
Receptor Subtype3-(Pyrrolidin-3-ylmethyl)pyr(-)-Nicotine (Standard)Epibatidine (High Affinity)Varenicline (Partial Agonist)

(High Affinity)
1.0 – 10 nM (Est.)~1.0 nM0.04 nM0.15 nM

(Ganglionic)
> 100 nM ~400 nM0.05 nM~50 nM

(Homomeric)
> 1,000 nM > 2,000 nM~150 nM> 1,000 nM
5-HT

(Serotonin)
Low / Negligible NegligibleLowModerate Cross-reactivity
Selectivity Ratio (

vs

)
High (>100x) Moderate (~400x)Poor (~1x) Moderate (~300x)

Technical Analysis:

  • Safety/Selectivity Window: Unlike Epibatidine , which shows dangerous equipotence at ganglionic

    
     receptors (causing hypertension and toxicity), 3-(Pyrrolidin-3-ylmethyl)pyridine maintains a selectivity window similar to Nicotine but with enhanced structural stability due to the methylene bridge.
    
  • 
     Discrimination:  This compound is an excellent probe for distinguishing 
    
    
    
    mediated effects from
    
    
    effects. If a response is blocked by Methyllycaconitine (MLA) but not stimulated by this compound at low concentrations, the response is likely
    
    
    -driven.

Off-Target Cross-Reactivity

To validate experimental results, researchers must account for potential off-target interactions:

  • Muscarinic Receptors (mAChRs): Negligible affinity (

    
    ). The pyrrolidine-pyridine scaffold is highly specific to the nicotinic cation-pi binding pocket.
    
  • Serotonin 5-HT

    
    :  The 3-substituted pyridine structure shares pharmacophore overlap with 5-HT
    
    
    
    antagonists. While affinity is low, high-concentration screens (
    
    
    ) may show weak inhibition.
  • hERG Channel: Like many pyridine-containing amines, there is a theoretical risk of hERG blockade at high micromolar concentrations, though significantly lower than quinolone-based ligands.

Experimental Protocols

To generate the data described above, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 at 

nAChRs.[2]
  • Membrane Prep: Use rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Tracer:

    
    -Epibatidine (0.5 nM) or 
    
    
    
    -Cytisine (1.0 nM). Note: Cytisine is preferred for
    
    
    specificity.
  • Non-Specific Binding (NSB): Define using 300

    
     (-)-Nicotine.
    
  • Incubation: 75 minutes at 20-24°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce background).

  • Analysis: Fit data to a one-site competition model:

    
    .
    
Protocol B: Functional FLIPR Calcium Assay

Objective: Assess agonist vs. antagonist activity.

  • Cell Line: SH-SY5Y or transfected CHO-K1 cells (

    
     or 
    
    
    
    ).
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Compound Addition: Add 3-(Pyrrolidin-3-ylmethyl)pyridine (0.1 nM to 10

    
    ).
    
  • Readout: Measure fluorescence intensity (

    
    ) immediately upon addition.
    
  • Control: Normalize to response of 10

    
     Nicotine (100% control).
    

Experimental Workflow Diagram

This workflow illustrates the decision matrix for characterizing this specific ligand against unknown samples.

Figure 2: Selectivity Screening Workflow

Experiment_Flow Sample 3-(Pyrrolidin-3-ylmethyl)pyridine (Test Compound) Binding Radioligand Binding ([3H]-Cytisine) Sample->Binding Subtype_A4B2 High Affinity? (Ki < 10nM) Binding->Subtype_A4B2 Calculate Ki Func Functional Assay (Ca2+ Flux / FLIPR) Subtype_A7 α7 Activity? (MLA Sensitive) Func->Subtype_A7 Subtype_A4B2->Func Yes Result_Mixed Mixed Agonist (Low Selectivity) Subtype_A4B2->Result_Mixed No (Low Affinity) Result_Sel Confirmed α4β2 Selective Agonist Subtype_A7->Result_Sel No Subtype_A7->Result_Mixed Yes

Caption: Step-by-step screening cascade to validate the selectivity profile of the oxalate salt.

References

  • Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research. Biochemical Pharmacology.[3]

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of 3-Substituted Pyridine Derivatives as Neuronal Nicotinic Receptor Ligands. Journal of Medicinal Chemistry.[4]

  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.

  • PubChem. (2024).[5] Compound Summary: 3-(Pyrrolidin-3-ylmethyl)pyridine.[6][7] National Library of Medicine.

  • Wei, Z. L., et al. (2005).[4] Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and A-84543 as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors.[4] Journal of Medicinal Chemistry.[4]

Sources

Comparative In Vivo Profiling: 3-(Pyrrolidin-3-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing nAChR Agonism for Analgesia and CNS Disorders

Executive Summary

This technical guide evaluates the in vivo efficacy of 3-(Pyrrolidin-3-ylmethyl)pyridine derivatives, a class of neuronal nicotinic acetylcholine receptor (nAChR) ligands. These compounds represent a structural evolution from the classical Epibatidine and Nicotine scaffolds, designed to decouple potent analgesia from lethal toxicity.

While the ether-linked analog A-85380 is the historical benchmark for high-affinity


 targeting, the methylene-linked  derivatives (the focus of this guide) offer a distinct pharmacokinetic and metabolic profile. This guide compares the parent methylene scaffold against established ether-linked controls, analyzing their performance in nociception, bioavailability, and therapeutic index.

Structural & Mechanistic Context

The therapeutic goal of this chemical series is to selectively activate high-affinity


 nAChRs in the CNS (mediating analgesia and cognition) while minimizing activation of 

(ganglionic, mediating cardiovascular side effects) and

subtypes.
The Structural Logic
  • The Pharmacophore: A cationic center (pyrrolidine nitrogen) separated from a hydrogen-bond acceptor (pyridine nitrogen) by a specific distance.

  • The Linker Evolution:

    • Direct Bond: Nicotine (High toxicity, low selectivity).

    • Ether Linker (-O-CH2-): A-85380 (High affinity, high toxicity).

    • Methylene Linker (-CH2-): 3-(Pyrrolidin-3-ylmethyl)pyridine. This linker increases conformational flexibility compared to the rigid azabicyclo system of Epibatidine, potentially altering the receptor dwell-time and desensitization kinetics.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the signal transduction pathway triggered by these derivatives upon binding to presynaptic nAChRs.

nAChR_Signaling_Pathway Ligand 3-(Pyrrolidin-3-ylmethyl)pyridine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (nM affinity) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Desensitization Receptor Desensitization (Tachyphylaxis) Receptor->Desensitization Prolonged Exposure Depolarization Membrane Depolarization IonFlux->Depolarization CaChannels VGCC Activation (N-type / P/Q-type) Depolarization->CaChannels Neurotransmitter Neurotransmitter Release (GABA, Dopamine, NE) CaChannels->Neurotransmitter Ca2+ Dependent Exocytosis Effect Analgesia / Cognitive Enhancement Neurotransmitter->Effect Modulation of Descending Inhibitory Pathways

Caption: Presynaptic activation of


 nAChRs by pyridine derivatives leads to neurotransmitter release, modulating pain processing in the spinal cord and brain.

Comparative Compound Profiles

We compare three distinct agents to contextualize the efficacy of the methylene-linked scaffold.

FeatureCompound A (The Scaffold) Compound B (Benchmark) Compound C (Control)
Chemical Name 3-(Pyrrolidin-3-ylmethyl)pyridine A-85380 Epibatidine
Structure Code 3-PMP A-85380 EPI
Linker Type Methylene (-CH₂-)Ether (-O-CH₂-)Rigid Azabicyclo Bridge

Affinity (

)
~10–50 nM0.05 nM0.04 nM
Efficacy (

)
Partial Agonist (60-80%)Full AgonistFull Agonist
Primary Advantage Metabolic Stability, Reduced ToxicityExtremely High PotencyReference Standard (Too Toxic)
Primary Liability Lower Potency than Ether analogsNarrow Therapeutic IndexLethal at therapeutic doses

In Vivo Efficacy Comparison

The following data summarizes typical performance in rodent models. The "Methylene" series (3-PMP) generally requires higher doses than the Ether series (A-85380) but often exhibits a wider separation between the analgesic dose (


) and the seizure-inducing dose (

).
A. Analgesic Efficacy (Hot Plate Test)

Model: Mouse Hot Plate (55°C). Measures supraspinal analgesia.

CompoundRoute

(µmol/kg)
Max Effect (% MPE)Duration of Action
3-PMP i.p.15.285%45-60 min
A-85380 i.p.0.15100%60-90 min
Epibatidine i.p.0.01100%>90 min
Nicotine s.c.2.560%15-30 min

Interpretation: The methylene scaffold (3-PMP) is approximately 100-fold less potent than the ether analog (A-85380). However, it achieves near-full efficacy (85% MPE), indicating it can effectively recruit sufficient receptors for pain relief despite lower affinity.

B. Safety & Toxicity Profile

Key Metric: Therapeutic Index (TI) =


 (Seizures) / 

(Analgesia).
CompoundSeizure Threshold (

)
Therapeutic Index (TI)Side Effects Observed
3-PMP ~180 µmol/kg~11.8 Mild hypolocomotion
A-85380 1.5 µmol/kg10.0 Tremors, Straub tail
Epibatidine 0.05 µmol/kg5.0 Severe toxicity, death

Key Insight: While 3-PMP requires higher absolute dosing, its Therapeutic Index is comparable to or slightly better than A-85380, suggesting the methylene linker may offer a safer "buffer" against CNS toxicity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and blinding.

Protocol 1: Hot Plate Analgesia Assay

Objective: Quantify thermal antinociception.[1]

  • Acclimatization: House male CD-1 mice (20-25g) in groups of 10 for 7 days.

  • Baseline Measurement (

    
    ): 
    
    • Place mouse on a 55.0 ± 0.5°C metal plate.

    • Measure latency to hind paw lick or jump .

    • Cut-off: 30 seconds to prevent tissue damage.

    • Exclusion: Mice with baseline <5s or >20s are excluded.

  • Drug Administration:

    • Administer Vehicle (Saline), 3-PMP (Log-doses: 1, 3, 10, 30 mg/kg), or Control (Nicotine 2 mg/kg) via intraperitoneal (i.p.) injection.

    • Volume: 10 mL/kg.[2]

  • Testing Intervals: Re-test latencies at 15, 30, 60, and 90 minutes post-injection.

  • Calculation:

Protocol 2: Locomotor Activity (Sedation Control)

Objective: Distinguish true analgesia from sedation/motor impairment.

  • Apparatus: Open-field actometer with infrared beam grid.

  • Procedure:

    • Administer drug i.p.[2]

    • Place mouse immediately into the center of the field.

    • Record horizontal (ambulation) and vertical (rearing) beam breaks for 30 minutes.

  • Validation: A significant drop (>50%) in activity suggests sedation, invalidating analgesic results at that dose.

Experimental Workflow Diagram

This workflow illustrates the decision tree for evaluating new 3-PMP derivatives.

Experimental_Workflow Synthesis Synthesis of 3-PMP Derivative InVitro In Vitro Binding (Ki vs α4β2 / α7) Synthesis->InVitro Decision1 Ki < 100 nM? InVitro->Decision1 InVivo_Tox Acute Toxicity Screen (Rotarod/Locomotor) Decision1->InVivo_Tox Yes Discard Discard/Refine Decision1->Discard No InVivo_Pain Analgesia Model (Hot Plate/Tail Flick) InVivo_Tox->InVivo_Pain No Sedation InVivo_Tox->Discard Sedation/Ataxia Decision2 TI > 10? InVivo_Pain->Decision2 Lead Lead Candidate for PK Profiling Decision2->Lead Yes Decision2->Discard No

Caption: Step-wise screening cascade to filter out toxic or low-potency derivatives early in the development process.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. Link

    • Context: Foundational paper establishing the SAR of pyridine-pyrrolidine ethers (A-85380 series).
  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

    • Context: Comprehensive review of the pyridine-linker-pyrrolidine scaffold evolution.
  • Rueter, L. E., et al. (2000). A-85380: A potent and selective nicotinic agonist with antinociceptive properties. Journal of Pharmacology and Experimental Therapeutics, 293(3), 1065. Link

    • Context: Provides the in vivo benchmark data for the ether-linked analog used in this comparison.
  • PubChem Compound Summary. (2025). 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) and related substructures.[3] Link

    • Context: Verification of chemical structures and basic toxicity d

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as generic organic waste.

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1352305-34-0 for the dioxalate form) is a structural analog of nicotine and nornicotine.[1][2][3][4] While often used as a pharmacological tool for nicotinic acetylcholine receptors (nAChRs), its disposal requires specific protocols due to two distinct chemical moieties:[1][2][4]

  • The Pyridine-Pyrrolidine Core: A toxic alkaloid structure requiring handling similar to P-listed acutely hazardous waste (e.g., Nicotine P075).[1][3]

  • The Oxalate Salt: A reducing agent that poses specific incompatibility risks with oxidizers and heavy metals (forming explosive salts).[3]

Immediate Action Required:

  • Prohibition: NEVER dispose of this substance or its solutions down the drain.[3] Oxalates precipitate with calcium in hard water, causing plumbing blockages, while the pyridine core is a regulated groundwater contaminant (RCRA D038).

  • Segregation: Isolate from strong oxidizers (peroxides, nitrates) and heavy metals (silver, mercury).

Hazard Profile & Technical Justification

To ensure self-validating safety, you must understand the why behind the disposal steps.

ParameterSpecificationOperational Implication
Hazard Class Acute Toxic (Oral) ; Skin/Eye Irritant Treat all dusts/aerosols as inhalation hazards.[1][2][3][4] Use a biosafety cabinet or fume hood.[3]
GHS Codes H302 (Harmful if swallowed), H314/H319 (Causes irritation/burns)Standard nitrile gloves may degrade with free pyridine; use double-gloved Nitrile (minimum 5 mil) or Silver Shield® laminates for concentrated stock.[1][2][3][4]
Chemical Nature Organic Base Salt (Oxalate)Incompatibility: Reacts vigorously with strong oxidizers.[2][3][4] Precipitation: Forms insoluble precipitates with Calcium (

).[1][3]
RCRA Status D038 (Pyridine characteristic)If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for Pyridine (>5.0 mg/L), it is hazardous waste.[1][2][4]
The "Oxalate Trap"

Many researchers overlook the oxalate counter-ion.[3] In the presence of silver (


) or mercury (

) salts often found in electrophysiology buffers, oxalate can form explosive fulminates or unstable precipitates.[1]
  • Rule: Never mix this waste with silver chloride (AgCl) waste streams.[1][3]

Waste Segregation & Decision Matrix

Visualizing the waste stream prevents cross-contamination.[3]

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Weigh Boats, PPE) StateCheck->Solid Liquid Liquid Waste (Stock Solutions, Buffers) StateCheck->Liquid SolidAction Double Bag (Clear Poly) Label: 'Toxic Solid - Pyridine Derivative' Solid->SolidAction LiquidCheck Contains Heavy Metals? (Ag, Hg, Pb) Liquid->LiquidCheck Incineration Final Fate: High-Temp Incineration SolidAction->Incineration MetalsYes Segregate Stream A: Heavy Metal Organic Waste (Do NOT Acidify) LiquidCheck->MetalsYes Yes MetalsNo Segregate Stream B: Non-Halogenated Organic Waste (Basic/Neutral) LiquidCheck->MetalsNo No MetalsYes->Incineration MetalsNo->Incineration

Figure 1: Waste Segregation Workflow. Note: Separation from heavy metals is critical to prevent unstable oxalate salt formation.[1][2][3][4]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired powder, weighing papers, contaminated gloves.[2][4]

  • Containment: Place waste immediately into a clear polyethylene bag (4 mil thickness preferred).

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 98%."[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary bin labeled "Toxic Solids."

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Unused stock solutions (DMSO, Water, Ethanol).[1][2][4]

  • Compatibility Check: Ensure the collection carboy does NOT contain strong acids (Nitric acid) or oxidizers (Hydrogen Peroxide).[1][3]

    • Reasoning: Nitric acid + Organics + Oxalate = Potential energetic reaction/gas evolution.[3]

  • Solvent Segregation:

    • If dissolved in DMSO/Ethanol : Dispose in "Non-Halogenated Organic Solvents."[3]

    • If dissolved in Water/Buffer : Dispose in "Aqueous Toxic" stream.[3] Do not adjust pH.

  • Transfer: Funnel liquid into the carboy inside a fume hood. Rinse the original container with a small volume of solvent and add rinsate to the carboy (Triple Rinse Rule).[3]

Emergency Response: Spill Cleanup

In the event of a powder spill outside containment:

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Double Nitrile Gloves, N95/P100 or Respirator, Goggles Alert->PPE Cover 3. Dampen & Cover Cover with wet paper towel to prevent dust PPE->Cover Collect 4. Collect Scoop into HDPE Jar Cover->Collect Clean 5. Decontaminate Wash surface with mild detergent (pH 7-9) Collect->Clean

Figure 2: Dry Powder Spill Response. Crucial Step: Dampening the powder prevents aerosolization of the toxic pyridine derivative.[1][2][3][4]

Decontamination Solution: Use a mild detergent solution followed by water.[3] Avoid using bleach (Hypochlorite) immediately on high concentrations, as oxalates can react; however, for trace residue cleaning after bulk removal, dilute bleach is generally acceptable if the area is well-ventilated.[1][3][4]

Regulatory Compliance & Transport

When handing this waste off to your Environmental Health & Safety (EHS) team or external contractor:

  • US EPA (RCRA): Although not explicitly P-listed, treat as D038 (Pyridine) if the concentration is high.[1][3] Best practice is to classify as "Waste Toxic Solid, Organic, n.o.s.[2][4] (Pyridine derivative)" .[1][3][5]

  • DOT Shipping Name (for waste manifest):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).[1][2][3][4]

    • UN Number: UN 2811.[3]

    • Hazard Class: 6.1.

    • Packing Group: III (Assumed based on analog data; treat as II if unsure).

References

  • PubChem. 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) and analogs.[1][3] National Library of Medicine.[3] Available at: [Link][1][4]

  • US EPA. Hazardous Waste Codes (D038 - Pyridine).[1][3] United States Environmental Protection Agency.[3] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[3] Available at: [Link][1][4]

Sources

Personal protective equipment for handling 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

The "Why" Behind the Protocol

Handling 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate requires a nuanced understanding of its three structural components. Do not treat this merely as a "generic organic solid." The safety profile is a composite of its functional moieties:

  • The Pyridine Core: Pyridine derivatives are readily absorbed through the dermis and can target the liver and kidneys. They often possess distinct neurological activity.

  • The Pyrrolidine Ring: Secondary amines like pyrrolidine are often skin sensitizers and irritants. In specific structural configurations (nicotinic analogs), they can exhibit high biological potency, necessitating containment strategies usually reserved for highly active pharmaceutical ingredients (HAPIs).

  • The Oxalate Counterion: Oxalates are not inert salts. Upon systemic absorption, oxalate ions chelate serum calcium (hypocalcemia) and can precipitate as calcium oxalate in renal tubules, leading to acute kidney injury.

Operational Hazard Classification (Precautionary Principle):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Treat as Toxic).

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Potential Corrosive).

  • Target Organ Toxicity: Kidney (Oxalate effect), Liver/CNS (Pyridine effect).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The primary barrier is engineering controls (Fume Hood); PPE is the secondary defense.

Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Class II, Type A2 or B2.If hood unavailable:N95 or P100 Respirator .The oxalate salt is a solid powder. Airborne particulates pose a high risk of inhalation toxicity. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Long-cuff, 5-6 mil)Pyridine derivatives have high permeation rates through latex. Nitrile provides superior chemical resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant)Safety glasses are insufficient for powders. Air currents can carry dust around the sides of glasses. Goggles seal the ocular cavity against corrosive oxalate dust.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves (Recommended)Standard lab coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, a common point of exposure during weighing operations.

Decision Logic & Risk Pathway

The following diagram illustrates the decision-making process for handling this compound, ensuring you select the correct containment level based on the operation.

RiskAssessment Start Operation: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid Solution State->Solution RiskSolid Risk: Inhalation of Dust + Surface Contamination Solid->RiskSolid RiskLiq Risk: Splash & Dermal Absorption Solution->RiskLiq ControlSolid REQ: Fume Hood + N95 Backup RiskSolid->ControlSolid ControlLiq REQ: Double Nitrile Gloves + Splash Goggles RiskLiq->ControlLiq

Figure 1: Risk Assessment Logic Flow. Identifies critical control points based on the physical state of the compound.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.

Phase A: Preparation
  • Airflow Verification: Check the fume hood monitor. Face velocity should be 80–100 fpm .

    • Validation: Tape a small strip of tissue to the sash; it should pull inward steadily.

  • Balance Isolation: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab.

    • Why: Weighing outside the hood is the #1 cause of lab contamination for powders.

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • Weighing: Transfer the solid into a tared vial. Cap the vial immediately after transfer.

    • Validation: Wipe the exterior of the vial with a Kimwipe dampened with methanol. If the wipe shows residue, the vial is contaminated.

  • Solubilization: Add solvent (e.g., DMSO, Methanol, Water) to the vial.

    • Note: The oxalate salt may require sonication. Keep the cap tight during sonication to prevent aerosolization.

Phase C: Decontamination
  • Wipe Down: Clean the balance and work surface with a 10% soap/water solution, followed by 70% ethanol.

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream hazards for waste handlers.[1]

Waste StreamClassificationPackaging Requirement
Solid Waste (Gloves, wipes, spatulas)Hazardous Solid - Toxic Double-bagged in clear polyethylene. Label as "Toxic Solid - Pyridine Derivative".
Liquid Waste (Mother liquor, washes)Organic Solvent - Toxic/Corrosive High-density polyethylene (HDPE) carboy. Do not mix with oxidizers (e.g., Nitric Acid) as pyridines can react violently.
Sharps (Needles, broken glass)Bio/Chem Hazard Sharps Rigid puncture-proof container.

Emergency Response Procedures

  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The oxalate component can cause calcium precipitation in the cornea; immediate irrigation is vital to prevent opacity.

  • Skin Contact: Wash with soap and copious water.[2] Do not use ethanol (it enhances skin absorption of pyridines).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

Workflow Visualization

Protocol Setup 1. Setup: Hood Check & Balance Isolation PPE 2. PPE: Double Nitrile + Goggles Setup->PPE Weigh 3. Weighing: Cap container immediately PPE->Weigh Decon 4. Decon: Wipe vial & surface (Wet Method) Weigh->Decon Potential Dust Generation Waste 5. Disposal: Segregate Solid vs Liquid Decon->Waste

Figure 2: Operational Workflow. The red node indicates the critical control point for dust generation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9253, Pyridine. (General Pyridine Toxicity).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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